AS-605240
Description
Overview of Phosphoinositide 3-Kinases (PI3Ks) and Their Significance in Cellular Signaling
PI3Ks are a family of lipid kinases that play a central role in intracellular signal transduction pathways targetedonc.comamegroups.orgnih.gov. They are activated by various extracellular signals, including growth factors, hormones, cytokines, and chemokines, which bind to cell surface receptors such as receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) wikipedia.orgmdpi.comguidetopharmacology.org. Upon activation, PI3Ks catalyze the phosphorylation of the 3-hydroxyl group of the inositol (B14025) ring of phosphatidylinositol lipids, generating phosphorylated phosphoinositides wikipedia.orgguidetopharmacology.orgnih.gov. The primary product of Class I PI3Ks is phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), also known as PIP3, which acts as a crucial second messenger amegroups.orgmdpi.com. PIP3 recruits proteins containing pleckstrin-homology (PH) domains, such as the master kinase Phosphoinositide-dependent kinase 1 (PDK1) and its downstream target AKT (Protein Kinase B), to the cell membrane mdpi.com. This recruitment leads to the activation of AKT and subsequent downstream signaling cascades that regulate diverse cellular processes amegroups.orgmdpi.comrockland.com.
Classification and Subunit Composition of PI3K Isoforms
Mammalian PI3Ks are broadly classified into three main classes (Class I, Class II, and Class III) based on their structure, substrate specificity, and regulation wikipedia.orgfrontiersin.orgnih.gov.
Class I PI3Ks are the most extensively studied and are primarily responsible for producing PI(3,4,5)P3 from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) guidetopharmacology.org. They exist as heterodimers composed of a catalytic subunit (p110) and a regulatory subunit wikipedia.orgnih.govnih.gov. Class I PI3Ks are further subdivided into Class IA and Class IB wikipedia.orgfrontiersin.org.
Class IA PI3Ks: These are heterodimers of a p110 catalytic subunit (p110α, p110β, or p110δ) and a regulatory subunit (p85α, p85β, p55α, p50α, or p55γ) wikipedia.orgfrontiersin.orgnih.gov. The p110α and p110β isoforms are widely expressed, while p110δ expression is predominantly found in leukocytes wikipedia.orgmdpi.com.
Class IB PI3Ks: This class consists of a heterodimer formed by the catalytic subunit p110γ and a regulatory subunit, either p101 or p84 (p87PIKAP) wikipedia.orgfrontiersin.orgnih.govcaymanchem.com. The p110γ isoform is primarily expressed in hematopoietic cells targetedonc.commdpi.comnih.gov.
Class II PI3Ks are monomeric enzymes (PI3K-C2α, PI3K-C2β, and PI3K-C2γ) that phosphorylate phosphatidylinositol (PI) and phosphatidylinositol 4-phosphate (PI(4)P) to produce phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), respectively wikipedia.orgguidetopharmacology.orgfrontiersin.org. Their roles in immune cells are less understood compared to Class I PI3Ks, but they have been implicated in processes like clathrin-mediated endocytosis wikipedia.org.
Class III PI3Ks, also known as Vps34, are highly conserved and function as heterodimers of a catalytic subunit (Vps34) and a regulatory subunit (Vps15/p150) wikipedia.orgfrontiersin.org. They primarily produce PI(3)P from PI and are involved in protein and vesicle trafficking, including autophagy nih.govwikipedia.orgfrontiersin.orgnih.gov.
An overview of the classification and subunit composition of Class I PI3Ks is presented in the table below:
| Class | Subclass | Catalytic Subunit | Regulatory Subunit(s) | Primary Lipid Product |
| I | IA | p110α, p110β, p110δ | p85α, p85β, p55α, p50α, p55γ | PI(3,4,5)P3 |
| I | IB | p110γ | p101, p84 (p87PIKAP) | PI(3,4,5)P3 |
Diverse Physiological and Pathophysiological Roles of PI3K Signaling Pathways
The PI3K signaling pathway is fundamental to numerous cellular processes critical for normal physiology, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking amegroups.orgwikipedia.orgrockland.comucl.ac.uk. It plays a key role in mediating responses to a wide range of extracellular stimuli nih.gov.
Given its central role in cellular regulation, aberrant PI3K signaling is implicated in the development and progression of various diseases ucl.ac.ukfrontiersin.orgmdpi.com. These include:
Cancer: The PI3K/AKT/mTOR pathway is frequently hyperactivated in many cancers due to mechanisms such as gain-of-function mutations in PIK3CA (encoding p110α), gene amplification, or loss of function of the tumor suppressor PTEN, which acts as a negative regulator of the pathway amegroups.orgmdpi.commdpi.comresearchgate.net. This aberrant activation promotes tumor cell growth, survival, proliferation, metabolism, and metastasis amegroups.orgresearchgate.net.
Immune Disorders and Inflammation: PI3K isoforms, particularly p110δ and p110γ, are highly expressed in leukocytes and play crucial roles in immune cell function, including activation, chemotaxis, proliferation, and survival targetedonc.comnih.govnih.gov. Dysregulation of PI3K signaling in immune cells contributes to inflammatory and autoimmune diseases targetedonc.comnih.govucl.ac.uknih.gov.
Metabolic Diseases: The PI3K pathway is involved in insulin (B600854) signaling and glucose metabolism, and its dysregulation can contribute to metabolic disorders like diabetes wikipedia.orgrockland.comucl.ac.ukfrontiersin.org.
Cardiovascular Diseases: PI3K signaling plays a role in processes relevant to atherosclerosis, including endothelial function, lipid accumulation, and inflammation frontiersin.org.
The diverse roles of PI3K isoforms underscore the complexity of targeting this pathway for therapeutic benefit nih.govnih.gov. While inhibiting PI3K holds therapeutic potential in various diseases, the ubiquitous nature of some isoforms and the specific roles of others necessitate the development of isoform-selective inhibitors to minimize off-target effects and tailor interventions to specific disease contexts ucl.ac.ukresearchgate.netnih.govplos.org.
Academic Positioning of AS-605240 as a Selective PI3Kγ Inhibitor
The recognition of the distinct roles played by individual PI3K isoforms has driven research towards developing isoform-selective inhibitors. This compound is a compound that has gained prominence in academic research specifically as a selective inhibitor of the PI3Kγ isoform.
Historical Development and Discovery in PI3K Modulator Research
The historical development of PI3K modulators began with the discovery of early, non-selective inhibitors such as wortmannin (B1684655) and LY294002, which were valuable tools for understanding PI3K pathway function but had limitations due to off-target effects guidetopharmacology.orgplos.orgzuj.edu.jo. As understanding of the different PI3K isoforms and their specific roles in various cellular processes and diseases grew, the focus shifted towards developing inhibitors with improved selectivity researchgate.netnih.gov.
This compound (5-(6-quinoxalinylmethylene)-2,4-thiazolidine-2,4-dione) was identified as a potent and selective inhibitor of PI3Kγ caymanchem.comechelon-inc.comtocris.comsinobiological.com. Its discovery was a significant step in providing researchers with a tool to specifically investigate the functions of the PI3Kγ isoform, particularly in the context of inflammation and immune responses where PI3Kγ is highly relevant targetedonc.comnih.govdoi.org. Research findings have characterized this compound as an ATP-competitive inhibitor of PI3Kγ caymanchem.comechelon-inc.comtocris.comselleckchem.com.
Detailed research findings on the inhibitory activity of this compound against different PI3K isoforms have been reported. The table below summarizes the IC50 values of this compound for the Class I PI3K isoforms in cell-free assays:
| PI3K Isoform | IC50 (nM) | Selectivity Fold (vs PI3Kγ) | Reference |
| PI3Kγ | 8 | 1 | caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.com |
| PI3Kα | 60 | 7.5 | caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.com |
| PI3Kβ | 270 | >30 | caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.commedchemexpress.com |
| PI3Kδ | 300 | >30 | caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.commedchemexpress.com |
This data indicates that this compound exhibits significantly higher potency against PI3Kγ compared to the other Class I isoforms, demonstrating its isoform selectivity caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.commedchemexpress.com.
Rationale for Isoform-Selective PI3K Inhibition in Biological Inquiry
The rationale for developing and utilizing isoform-selective PI3K inhibitors like this compound in biological inquiry stems from the distinct and sometimes non-redundant roles of the different PI3K isoforms nih.govnih.govucsf.edu. While some cellular functions might be shared by multiple isoforms, others are specifically mediated by a particular PI3K isoform depending on the cell type, stimulus, and context nih.govucsf.edu.
Targeting a specific isoform allows researchers to dissect the precise contribution of that isoform to a particular biological process or disease state without broadly inhibiting the entire PI3K pathway, which could lead to confounding off-target effects or mask the specific role of the isoform of interest nih.govplos.orgmdpi.com. For instance, studies using isoform-selective inhibitors or genetic approaches (like knockout mice) have revealed the specific involvement of PI3Kδ and PI3Kγ in various immune cell functions and inflammatory responses targetedonc.comnih.govnih.govdoi.org.
This compound, as a selective PI3Kγ inhibitor, has been instrumental in studying the role of PI3Kγ in processes where it is particularly active, such as neutrophil migration, inflammatory responses, and certain autoimmune conditions targetedonc.comnih.govdoi.orgselleckchem.commedchemexpress.comresearchgate.net. By selectively inhibiting PI3Kγ, researchers can gain a clearer understanding of its specific downstream signaling events and its impact on cellular behavior in various physiological and pathological settings nih.govdoi.org. This targeted approach is crucial for both elucidating fundamental biological mechanisms and identifying potential therapeutic targets with improved specificity and reduced potential for widespread side effects associated with pan-PI3K inhibition researchgate.netnih.govmdpi.com.
For example, research using this compound has demonstrated its ability to inhibit C5a-mediated PKB phosphorylation in macrophages and reduce neutrophil recruitment in models of inflammation, highlighting the specific role of PI3Kγ in these processes caymanchem.comselleckchem.commedchemexpress.comresearchgate.net. Furthermore, studies in animal models of diseases like rheumatoid arthritis and autoimmune diabetes have utilized this compound to investigate the contribution of PI3Kγ to disease pathogenesis and explore the therapeutic potential of its inhibition caymanchem.comnih.govechelon-inc.comtocris.comdoi.orgresearchgate.net.
The use of selective inhibitors like this compound allows for more precise investigations into the complex signaling networks regulated by individual PI3K isoforms, paving the way for the development of more targeted and effective therapeutic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFLMPDUSYGV-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018492 | |
| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287651-14-2, 648450-29-7 | |
| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS605240 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action of As 605240
Enzymatic Inhibition Profile of AS-605240
This compound functions as a potent and selective inhibitor of certain PI3K isoforms, key enzymes involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Selective Inhibition of PI3Kγ Isoform
A defining characteristic of this compound is its high selectivity for the PI3Kγ isoform. Research consistently demonstrates that this compound potently inhibits PI3Kγ with a low half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). Multiple studies report an IC₅₀ value of 8 nM and a Kᵢ value of 7.8 nM for human recombinant PI3Kγ. medchemexpress.comcaymanchem.comselleckchem.comselleckchem.comtocris.comcreative-enzymes.commedchemexpress.comtargetmol.com This indicates a strong affinity and inhibitory effect on this specific isoform.
Comparative Inhibitory Activity and Selectivity Ratios for PI3Kδ, PI3Kβ, and PI3Kα
While exhibiting potent inhibition of PI3Kγ, this compound shows significantly lower inhibitory activity against other Class I PI3K isoforms, namely PI3Kδ, PI3Kβ, and PI3Kα. Studies provide comparative IC₅₀ values for these isoforms, highlighting the selectivity of this compound for PI3Kγ. medchemexpress.comcaymanchem.comselleckchem.comselleckchem.comtocris.comcreative-enzymes.comtargetmol.comechelon-inc.com
The selectivity ratios demonstrate that this compound is considerably more potent against PI3Kγ than the other isoforms. It displays over 30-fold selectivity for PI3Kδ and PI3Kβ, and approximately 7.5-fold to 18-fold selectivity over PI3Kα in cell-free assays. medchemexpress.comselleckchem.comtocris.comcreative-enzymes.comnih.govd-nb.info
The following table summarizes representative IC₅₀ values for this compound against the different Class I PI3K isoforms:
| PI3K Isoform | IC₅₀ (nM) |
| PI3Kγ | 8 |
| PI3Kα | 60 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
Data compiled from multiple sources. medchemexpress.comcaymanchem.comselleckchem.comselleckchem.comtocris.comcreative-enzymes.comtargetmol.comechelon-inc.com
This differential inhibition profile underscores the utility of this compound as a tool for specifically investigating the roles of PI3Kγ in various biological processes.
ATP-Competitive Nature of PI3K Inhibition
This compound is characterized as an ATP-competitive inhibitor of PI3Kγ. caymanchem.comselleckchem.comtocris.comcreative-enzymes.comechelon-inc.comnih.govd-nb.info This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the PI3Kγ enzyme. By occupying the ATP-binding cleft, this compound prevents the enzyme from phosphorylating its lipid substrates, thus inhibiting the catalytic activity of PI3Kγ. This mechanism is a common mode of action for many kinase inhibitors.
Downstream Signaling Pathway Modulation by this compound
The primary consequence of PI3Kγ inhibition by this compound is the modulation of downstream signaling pathways that are typically activated by PI3K activity. The most prominent of these is the PI3K/Akt/mTOR axis.
Regulation of the PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade involved in regulating numerous cellular functions, including cell growth, proliferation, survival, and metabolism. PI3K, when activated, produces phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). caymanchem.comdiabetesjournals.org Activation of Akt then leads to the phosphorylation and regulation of various downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). caymanchem.comnih.govdiabetesjournals.orgnih.gov
By selectively inhibiting PI3Kγ, this compound disrupts this cascade, particularly in cells where PI3Kγ plays a significant role, such as inflammatory cells. medchemexpress.comdiabetesjournals.orgnih.gov Inhibition of PI3Kγ by this compound has been shown to modulate the activity of this pathway, impacting cellular responses that are dependent on PI3Kγ signaling. nih.govresearchgate.netoncotarget.com
Impact on Protein Kinase B (PKB/Akt) Phosphorylation
A key downstream effect of PI3K inhibition is the reduction in the phosphorylation of Protein Kinase B (PKB), also known as Akt. PI3K-generated PIP₃ is essential for the recruitment and activation of Akt at the plasma membrane, leading to its phosphorylation at key residues (e.g., Thr³⁰⁸ and Ser⁴⁷³). diabetesjournals.org
Influence on Glycogen Synthase Kinase 3 Alpha and Beta (GSK3α/β) Phosphorylation
Glycogen Synthase Kinase 3 (GSK3) exists as two isoforms, GSK3α and GSK3β, and is involved in numerous cellular processes. wikipedia.orgcreative-diagnostics.com GSK3 activity is often regulated by phosphorylation, particularly inhibitory phosphorylation at serine residues (Ser21 in GSK3α and Ser9 in GSK3β), which is commonly mediated by the PI3K/Akt pathway. wikipedia.orgcreative-diagnostics.commdpi.comnih.gov
Research indicates that this compound, as a PI3Kγ inhibitor, can influence the phosphorylation of GSK3α and GSK3β. This compound inhibits the MCP-1-mediated phosphorylation of Akt (also known as PKB) and its downstream substrates, including GSK3α and β, in a concentration-dependent manner. medchemexpress.com This suggests that this compound's inhibition of PI3Kγ signaling leads to reduced phosphorylation and, consequently, potentially increased activity of GSK3α/β, as inhibitory phosphorylation is decreased. wikipedia.orgcreative-diagnostics.comnih.gov Studies in T-cell acute lymphoblastic leukemia (T-ALL) cell lines have also shown that the combined application of PI3K inhibitors, including this compound, can reduce the relative phosphorylation and levels of GSK3β protein. researchgate.net
Modulation of Nuclear Factor-kappa B (NF-κB) Activation
Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. mdpi.comresearchgate.net The PI3K/Akt pathway is known to influence NF-κB activation. mdpi.comnih.govmdpi.com
Inhibition of PI3Kγ by this compound has been shown to modulate NF-κB activation. Studies in a murine model of gout demonstrated that inhibition of either PI3Kγ (using this compound) or PI3Kδ reduced the activation of NF-κB in synovial tissues. frontiersin.orgunito.it This suggests that PI3Kγ, and thus its inhibition by this compound, plays a role in the signaling pathways leading to NF-κB activation in certain inflammatory contexts. frontiersin.orgunito.it A major mechanism by which PI3K inhibition controls neutrophil persistence in tissues appears to be via control of NF-κB activation. frontiersin.orgunito.it
Effects on the cAMP Response Element-Binding (CREB) Pathway
The cAMP Response Element-Binding (CREB) protein is a transcription factor that regulates the expression of genes involved in various cellular functions, including survival, growth, migration, and differentiation. mdpi.comahajournals.org The PI3K/Akt pathway can influence CREB activity, often through Akt-dependent phosphorylation of CREB at Ser-133. mdpi.comahajournals.org
Research indicates that this compound can affect the CREB pathway. In vascular smooth muscle cells (VSMCs), serum treatment increased CREB phosphorylation, and this effect was significantly reduced by this compound. ahajournals.org This suggests that PI3Kγ signaling contributes to serum-induced CREB activation in these cells. ahajournals.org Conversely, studies in CD4+ T-cells have shown an increase in the phosphorylation of CREB under PI3Kγ pathway inhibition by this compound in an in vitro Treg-generation assay. researchgate.netnih.gov This indicates a more complex interplay between PI3Kγ inhibition and CREB activation, potentially depending on cell type and specific stimuli. researchgate.netnih.gov The PI3Kγ pathway and the CREB pathway may interact in the induction of FoxP3 transcription, which is relevant in T regulatory cells. nih.gov
Alterations in Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2)
Mitogen-Activated Protein Kinase (MAPK) pathways, such as the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, are involved in coupling signals from cell surface receptors to intracellular substrates and transcription factors, regulating processes like proliferation, survival, and differentiation. nih.govaging-us.comnih.govwindows.net
The effect of this compound on MAPK pathways like ERK1/2 can vary. While some studies focus on the primary targets of PI3Kγ inhibition, research in T-ALL cell lines has shown that the combined application of PI3K inhibitors, including this compound, can reduce the relative phosphorylation and levels of ERK proteins. researchgate.net However, other studies using this compound as a PI3K inhibitor did not observe a significant effect on ERK1/2 phosphorylation. rndsystems.com This suggests that the impact of this compound on MAPK pathways may be cell type-dependent or influenced by the specific experimental conditions and stimuli.
Cellular and Subcellular Effects of this compound
Beyond its direct molecular targets, this compound has been shown to influence various cellular and subcellular processes.
Regulation of Cell Proliferation
Cell proliferation is a fundamental biological process that is often dysregulated in various diseases. The PI3K pathway is a key regulator of cell growth and proliferation. frontiersin.orgahajournals.orgoncotarget.com
This compound has demonstrated effects on cell proliferation in several contexts. It has been shown to suppress the proliferation of BDC2.5 CD4+ T cells in a dose-dependent manner. medchemexpress.com In vascular smooth muscle cells, this compound attenuated serum-induced proliferation. ahajournals.org Studies in canine and human diffuse large B-cell lymphoma (DLBCL) models indicated that this compound can suppress cell growth and proliferation, and can act synergistically with other inhibitors like Ibrutinib to amplify anti-proliferative effects. frontiersin.org In T-ALL cell lines, this compound induced anti-proliferative effects, particularly at higher concentrations, and showed synergistic interactions with other compounds like prednisolone (B192156). researchgate.netoncotarget.com this compound has also been shown to reduce the percentage of cells in the S phase of the cell cycle. researchgate.net
Here is a summary of this compound's effects on cell proliferation:
| Cell Type | Stimulus/Context | Effect on Proliferation | Reference |
| BDC2.5 CD4+ T cells | Dose-dependent | Suppression | medchemexpress.com |
| Vascular Smooth Muscle Cells | Serum-induced | Attenuation | ahajournals.org |
| Canine and Human DLBCL cells | Alone and in combination with Ibrutinib | Suppression, Synergistic | frontiersin.org |
| T-ALL cell lines | Dose-dependent, with Prednisolone | Anti-proliferative, Synergistic | researchgate.netoncotarget.com |
Modulation of Leukocyte Migration and Chemotaxis
Leukocyte migration and chemotaxis, the directed movement of cells in response to chemical signals, are crucial processes in immune responses and inflammation. PI3Kγ plays a significant role in these processes, particularly in leukocytes. plos.orgnih.govpnas.orgersnet.orgaai.orgucsd.edu
This compound has been extensively studied for its effects on leukocyte migration and chemotaxis. It has been shown to inhibit neutrophil migration induced by various chemoattractants. plos.orgersnet.orgaai.orgucsd.edu In a three-dimensional collagen assay, this compound markedly reduced CXCL8-induced chemokinetic migration of neutrophils but had no effect on CXCL8-induced chemotactic migration. plos.org This suggests a differential role for PI3Kγ in distinct aspects of neutrophil movement. plos.org this compound also reduced RANTES-induced peritoneal neutrophil recruitment in mice. medchemexpress.com Studies in models of rheumatoid arthritis and gout have demonstrated that this compound can suppress joint inflammation and reduce neutrophil accumulation. frontiersin.orgunito.itucsd.edu Furthermore, this compound inhibited LPS-induced neutrophil migration into the lungs in mice. ersnet.org Inhibition of PI3Kγ by this compound has also been shown to reduce the recruitment of host phagocytes and regulatory T cells to the site of infection in a model of cutaneous leishmaniasis. pnas.org
Here is a summary of this compound's effects on leukocyte migration and chemotaxis:
| Cell Type | Stimulus/Context | Effect on Migration/Chemotaxis | Reference |
| Neutrophils | CXCL8-induced (3D collagen) | Reduced chemokinesis, No effect on chemotaxis | plos.org |
| Neutrophils | RANTES-induced (peritoneal) | Reduced recruitment | medchemexpress.com |
| Neutrophils | LPS-induced (lung) | Reduced migration | ersnet.org |
| Neutrophils | MSU crystal-induced (joint, gout model) | Reduced accumulation | frontiersin.orgunito.it |
| Leukocytes | CCL5 model (rheumatoid arthritis) | Inhibited chemotaxis | ucsd.edu |
| Phagocytes & Tregs | L. mexicana infection site | Reduced recruitment | pnas.org |
Inhibition of C5a-Mediated Leukocyte Responses
This compound has been shown to inhibit responses mediated by the complement component C5a. Studies have demonstrated that this compound inhibits C5a-mediated phosphorylation of protein kinase B (PKB), also known as Akt, in RAW264 mouse macrophages, with an IC₅₀ of 0.09 μM nih.gov. Furthermore, in vitro experiments using a transwell chemotaxis assay revealed that the migration of wildtype macrophages towards C5a could be inhibited by this compound fishersci.co.uk. Research also indicates that PI3Kγ is vital for neutrophil recruitment in response to C5a wikipedia.org. However, it is worth noting that one study reported this compound was unable to prevent the effects of C5a on neutrophil phagocytosis, suggesting potential context-dependent or isoform-specific nuances within C5a signaling pathways citeab.com.
Attenuation of Chemokine-Induced (e.g., MCP-1, RANTES, eotaxin) Cell Movement
This compound effectively attenuates cell movement induced by various chemokines. It blocks PKB phosphorylation induced by MCP-1 (CCL2) and inhibits the concentration-dependent phosphorylation of PKB and its downstream substrates GSK3α and β in response to MCP-1 nih.gov. In mouse models, this compound has been shown to reduce RANTES (CCL5)-induced peritoneal neutrophil recruitment nih.gov.
In vitro transmigration assays have demonstrated that pretreatment of polymorphonuclear leukocytes (PMNs) with this compound significantly reduces their transmigration across various cell layers, including murine pulmonary endothelial cells, human A549 cells, and human pulmonary microvascular endothelial cells nih.govwikipedia.org. This inhibitory effect was specific to PI3Kγ, as this compound reduced CXCL2/3-stimulated migration of wild-type PMNs but not PI3Kγ-deficient PMNs nih.govwikipedia.org. These findings suggest that PI3Kγ in PMNs, rather than in endothelial cells, is crucial for chemokine-induced endothelial transmigration nih.gov.
Studies investigating neutrophil migration in a three-dimensional collagen gel model, mimicking tissue environments, showed that this compound significantly reduced chemokinetic migration induced by CXCL8 (IL-8) in a non-gradient assay. However, it had no effect on chemotactic migration in a gradient assay, indicating differential roles for PI3Kγ in different types of chemokine-driven movement fishersci.com. This compound has also been found to inhibit eotaxin (CCL11)-induced chemotaxis in human eosinophils mims.com. Furthermore, this compound reduces the migration of polymorphonuclear leukocytes in vitro and decreases their infiltration into the lungs of mice with LPS-induced lung injury americanelements.comguidetopharmacology.org. Inhibition of PI3Kγ by this compound also impacts the migration of malignant B cells towards SDF-1 (CXCL12) nih.gov.
The role of this compound in inhibiting chemokine-induced cell movement is summarized in the table below, highlighting findings from various studies:
| Chemokine/Stimulus | Cell Type/Model | Effect of this compound | Reference |
| MCP-1 (CCL2) | RAW264 macrophages | Inhibits PKB phosphorylation | nih.gov |
| MCP-1 (CCL2) | Undefined cells | Blocks PKB phosphorylation, inhibits downstream | nih.gov |
| RANTES (CCL5) | Mouse peritoneal neutrophils | Reduces recruitment | nih.gov |
| CXCL2/3 | Wild-type PMNs (in vitro transmigration) | Reduces migration (>60% inhibition) | nih.govwikipedia.org |
| CXCL8 (IL-8) | Neutrophils (3D collagen gel, non-gradient) | Significantly reduced chemokinetic migration | fishersci.com |
| Eotaxin (CCL11) | Human eosinophils | Inhibits chemotaxis | mims.com |
| LPS-induced injury | Polymorphonuclear leukocytes (in vitro & in vivo) | Reduces migration and lung infiltration | americanelements.comguidetopharmacology.org |
| SDF-1 (CXCL12) | Malignant B cells | Inhibits migration | nih.gov |
| C5a | Wildtype macrophages (in vitro chemotaxis) | Inhibits migration | fishersci.co.uk |
Impact on Actin Polymerization and Cytoskeletal Reorganization
PI3Kγ plays a critical role in initiating actin polymerization and cytoskeletal reorganization, processes fundamental for cell migration nih.gov. This compound influences these processes by inhibiting PI3Kγ activity. In gastric smooth muscle cells, PI3Kγ is involved in muscarinic m2 receptor-mediated actin polymerization via the PI3K/ILK/Cdc42 pathway, and this actin polymerization was inhibited by this compound guidetopharmacology.org. Furthermore, studies have indicated that PI3K inhibition can lead to a loss of stable F-actin polarity, which negatively impacts neutrophil migration nih.gov. Research on TAPP2, a protein that interacts with PI3K signaling, showed that TAPP2 knockdown resulted in alterations in chemokine-induced rearrangement of the actin cytoskeleton and failure to form polarized morphology nih.gov. This suggests that inhibition of PI3Kγ by this compound likely contributes to similar disruptions in cytoskeletal dynamics.
Induction of Apoptosis in Specific Leukocyte Subsets (e.g., neutrophils, eosinophils)
This compound has been shown to induce apoptosis in certain leukocyte subsets, contributing to the resolution of inflammation. In a murine model of gout, selective blockade of PI3K-γ or PI3K-δ was sufficient to induce apoptosis of neutrophils wikipedia.org. Treatment with this compound in this model led to a decrease in neutrophil numbers associated with enhanced apoptosis wikipedia.orgnih.gov. Generally, PI3Kγ inhibition, including with this compound, has been reported to reduce inflammation by promoting leukocyte apoptosis nih.gov.
While non-selective PI3K inhibitors have been shown to induce apoptosis of eosinophils in inflammatory sites wikipedia.org, this compound specifically did not affect spontaneous eosinophil apoptosis in one study mims.com. This suggests potential differences in how PI3K isoforms regulate apoptosis in different leukocyte types or contexts. Another study indicated near-complete functional redundancy among Class I PI3Ks regarding GM-CSF-mediated inhibition of neutrophil apoptosis, and individual isoform inhibition with this compound did not reverse GM-CSF-mediated survival mpg.de. In the context of experimental autoimmune encephalomyelitis (EAE), more CD4+ T cells were observed to undergo apoptosis in PI3Kγ-deficient mice fishersci.no.
Promotion of Efferocytosis
Efferocytosis, the process by which apoptotic cells are cleared by phagocytes, is crucial for resolving inflammation wikipedia.org. This compound treatment has been linked to the promotion of efferocytosis. In the murine gout model, the decrease in neutrophil numbers following this compound treatment was associated with enhanced efferocytosis of these cells wikipedia.orgnih.gov. Selective blockade of PI3K-γ or PI3K-δ in this model induced the subsequent efferocytosis of neutrophils wikipedia.org. Efferocytosis is primarily responsible for the clearance of apoptotic granulocytes in inflamed tissue wikipedia.org. This process is also known to enable the transition of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype nih.gov. Research also suggests a link between IRF5, which impairs efferocytosis, and PI3Kγ-dependent macrophage migration guidetopharmacology.org.
Modulation of Cytokine and Chemokine Production
This compound influences the production of various cytokines and chemokines, key mediators of immune and inflammatory responses. In a bleomycin-induced pulmonary fibrosis model, this compound significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-1β in bronchoalveolar lavage fluid (BALF) and inhibited the production of prefibrotic cytokines nih.gov.
Studies on autoreactive T cells treated with this compound in vitro demonstrated reduced production of inflammatory cytokines such as IL-6 and IL-17, as well as chemokines like IFN-γ–inducible protein-10 (CXCL10) and MCP-1 (CCL2) wikipedia.orgscribd.com. This compound suppressed the production of inflammatory cytokines and chemokines by BDC2.5 CD4+ T cells stimulated with a pancreatic peptide in vitro scribd.com. In a mouse model of colitis, this compound treatment reduced the levels and mRNA expression of IL-1β, CXCL-1/KC (CXCL1), MIP-2 (CXCL2/CXCL3), and TNF-α in colonic tissue americanelements.comereztech.com. It also reduced MIP-2 levels in neutrophil cultures stimulated with LPS americanelements.com. These effects on pro-inflammatory mediators are linked to the inhibition of nuclear factor-kappa B (NF-κB) by this compound americanelements.com.
Interestingly, this compound also modulated the production of anti-inflammatory cytokines. It up-regulated IL-10 expression in colonic tissue in the colitis model americanelements.comereztech.com. In a model of L. mexicana infection, this compound treatment was associated with a reduction in Th2 cytokine production (IL-4 and IL-10), although this effect is believed to be indirect on T cells nih.gov. However, this compound did not have a significant effect on IL-10 production by CD4+ FoxP3+ Treg cells in vitro nih.gov. In contrast to its effects on innate immune cells and some T cell subsets, cytokine production by T cells was not influenced by this compound in an arthritis model fishersci.co.uk.
Data on the modulation of cytokine and chemokine production by this compound:
| Mediator | Cell Type/Model | Effect of this compound | Reference |
| TNF-α, IL-1β | BALF in pulmonary fibrosis model | Reduced levels | nih.gov |
| Prefibrotic cytokines | Pulmonary fibrosis model | Inhibited production | nih.gov |
| IL-6, IL-17, CXCL10, CCL2 | Autoreactive T cells (in vitro) | Reduced production | wikipedia.orgscribd.com |
| Inflammatory cytokines/chemokines | BDC2.5 CD4+ T cells (in vitro) | Suppressed production | scribd.com |
| IL-1β, CXCL1, CXCL2/3, TNF-α | Colonic tissue in colitis model | Reduced levels/expression | americanelements.comereztech.com |
| MIP-2 (CXCL2/CXCL3) | Neutrophil cultures (LPS-stimulated) | Reduced levels | americanelements.com |
| IL-10 | Colonic tissue in colitis model | Up-regulated expression | americanelements.comereztech.com |
| IL-4, IL-10 (Th2 cytokines) | L. mexicana-infected mice (indirect effect) | Reduced production | nih.gov |
| Cytokines | T cells in arthritis model | No influence | fishersci.co.uk |
Effects on T Regulatory (Treg) Cell Expansion and Function
This compound has notable effects on the expansion and function of T regulatory (Treg) cells, a subset of CD4+ T cells crucial for maintaining immune tolerance fishersci.se. Studies in NOD mice have shown that this compound suppresses autoreactive T cells while increasing the population of Tregs nih.govwikipedia.org. Inhibition of the PI3Kγ pathway by this compound has been demonstrated to induce Treg expansion through the cAMP response element-binding pathway wikipedia.orgscribd.comwikipedia.org.
In vitro Treg-generation assays revealed that this compound increased the percentage of FoxP3+ cells wikipedia.org. In the context of colitis, this compound up-regulated the expression of CD25 and FoxP3 americanelements.com. A significant increase in CD25 and FoxP3 expression was also found in isolated lamina propria CD4+ T cells from this compound-treated mice americanelements.com. The role of this compound in Treg induction was further supported by experiments showing that concomitant in vivo blockade of the IL-10 receptor significantly attenuated its therapeutic activity americanelements.com. These findings collectively indicate that this compound affects the functional activity of CD4+CD25+FoxP3+ regulatory T cells americanelements.com.
While this compound treatment significantly reduced the recruitment of CD4+ FoxP3+ Tregs to infected lesions in a leishmaniasis model, it did not affect Treg populations within the draining lymph nodes nih.gov. This suggests that PI3Kγ may not regulate the development, expansion, or IL-10 production by Tregs but could instead contribute to their trafficking to the site of infection nih.gov.
Treg cells are characterized by the expression of markers such as CD4, CD25, and the transcription factor FoxP3 fishersci.se. Their primary function is the suppression of pro-inflammatory immune responses fishersci.se, and CD4+CD25+FoxP3+ regulatory T cells are known to ameliorate inflammatory colitis, largely through the production of IL-10 and TGF-β ereztech.com.
Preclinical Research Applications of As 605240 in Disease Models
Investigations in Autoimmune and Inflammatory Disease Models
AS-605240 has been studied in several preclinical models of autoimmune and inflammatory diseases, highlighting its potential as a therapeutic agent for these conditions. tandfonline.comnih.govopenrheumatologyjournal.com
Rheumatoid Arthritis Models
Studies utilizing mouse models of rheumatoid arthritis have investigated the effects of this compound on key pathological features of the disease. tocris.comcaymanchem.comtandfonline.comnih.govbabraham.ac.uktandfonline.comwindows.net
This compound has shown the ability to suppress joint inflammation and damage in mouse models of rheumatoid arthritis. tocris.comcaymanchem.commedchemexpress.comtandfonline.comnih.govbabraham.ac.uktandfonline.comwindows.net In models such as collagen-induced arthritis (CIA) and antibody-mediated arthritis, treatment with this compound reduced the clinical and histological signs of joint inflammation. tandfonline.combabraham.ac.uktandfonline.comwindows.net This included a significant reduction in paw thickness and marked amelioration of histological measures of synovial inflammation and cartilage erosion. babraham.ac.uk
Here is a summary of findings related to the attenuation of joint inflammation and tissue damage:
| Model Type | Observed Effect of this compound | Source |
| Collagen II-specific antibody | Reduced clinical and histological signs of joint inflammation. | tandfonline.comtandfonline.com |
| Collagen-induced arthritis (CIA) | Significant reduction in joint inflammation, near normal paw thickness. Marked amelioration of synovial inflammation and cartilage erosion. | babraham.ac.uk |
| Antibody-mediated arthritis | Reduced clinical and histological signs of joint inflammation. | babraham.ac.ukwindows.net |
Preclinical studies have indicated that this compound modulates cellular infiltration in arthritic joints. babraham.ac.uk In mouse models of rheumatoid arthritis, treatment with this compound reduced neutrophil infiltration in the affected joints. babraham.ac.uk This reduction in cellular infiltration contributes to the observed attenuation of joint inflammation and damage. babraham.ac.uk
Here is a summary of findings related to the modulation of cellular infiltration:
| Model Type | Observed Effect of this compound | Cellular Population Affected | Source |
| Collagen-induced arthritis (CIA) | Marked amelioration of neutrophil infiltration. | Neutrophils | babraham.ac.uk |
| Antibody-mediated arthritis | Reduced neutrophil infiltration. | Neutrophils | babraham.ac.uk |
Systemic Lupus Erythematosus (SLE) Models
This compound has also been investigated in preclinical models of systemic lupus erythematosus, a chronic inflammatory autoimmune disease. tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comnih.govresearchgate.netresearchgate.netpharmalegacy.cominotiv.comnih.govsbi.org.brhookelabs.comanr.fr Studies in the SLE-prone MRL-lpr mouse strain have shown promising results. tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comresearchgate.netresearchgate.netnih.gov
In MRL-lpr mice, which spontaneously develop a lupus-like disease including kidney disease, this compound treatment has been shown to attenuate glomerulonephritis. tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comresearchgate.netresearchgate.netnih.gov Treatment with the PI3Kγ inhibitor reversed or substantially reduced the signs of kidney disease, such as glomerulonephritis lesions. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This included a reduction in the severity of mesangioproliferative glomerulonephritis. tandfonline.comresearchgate.netresearchgate.net Treated mice also exhibited lower levels of proteinuria and reduced immune complex deposition in the kidneys. tandfonline.comresearchgate.netresearchgate.netjwatch.org
Here is a summary of findings related to the amelioration of glomerulonephritis:
| Model Type | Observed Effect of this compound | Source |
| MRL-lpr mice | Attenuated glomerulonephritis. tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comresearchgate.netresearchgate.netnih.gov Reversed or substantially reduced glomerulonephritis lesions. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Reduced severity of mesangioproliferative glomerulonephritis. tandfonline.comresearchgate.netresearchgate.net Lower proteinuria and reduced immune complex deposition. tandfonline.comresearchgate.netresearchgate.netjwatch.org | tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comresearchgate.netresearchgate.netnih.govjwatch.org |
This compound treatment in MRL-lpr mice resulted in marked reductions in splenocyte numbers. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.com Furthermore, the compound led to lower levels of DNA-specific autoantibodies. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.comjwatch.org These findings suggest that this compound can influence immune cell populations and autoantibody production in this SLE model. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.com
Here is a summary of findings related to splenocyte numbers and autoantibody levels:
| Model Type | Observed Effect of this compound | Source |
| MRL-lpr mice | Marked reductions in splenocyte numbers. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.com Lower DNA-specific autoantibody levels. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.comjwatch.org | tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.comjwatch.org |
Impact on Pathogenic CD4+ Memory T Cells
Pathogenic CD4+ memory T cells are implicated in chronic inflammatory and autoimmune conditions. Research indicates that PI3Kγ is involved in the activation and function of T cells nih.govplos.org. Studies have shown that this compound can suppress the proliferation of CD4+ T cells in a dose-dependent manner in vitro arctomsci.commedchemexpress.comwindows.net. Specifically, in the context of autoimmune diabetes, this compound suppressed the proliferation of autoreactive BDC2.5 CD4+ T cells stimulated by a pancreatic peptide arctomsci.comnih.govwindows.netresearchgate.net. Furthermore, inhibition of PI3Kγ has been shown to affect the migration of human memory CD4+ T cells, particularly those involved in Th17 responses, by inhibiting CCL20-induced chemotaxis aai.org. This suggests a role for PI3Kγ in the recruitment of these cells to inflammatory sites.
Autoimmune Diabetes Models (Type 1 Diabetes)
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of pancreatic beta cells by autoreactive T lymphocytes plos.orgbath.ac.uk. The PI3Kγ pathway has been found to be highly activated in T1D nih.govresearchgate.netnih.gov. Preclinical studies using Non-Obese Diabetic (NOD) mice, a model for autoimmune diabetes, have demonstrated the therapeutic potential of this compound in preventing and reversing the disease nih.govplos.orgresearchgate.netbath.ac.uknih.govdiabetesjournals.org.
Suppression of Autoreactive T Cells
This compound has been shown to effectively suppress autoreactive T cells in NOD mice arctomsci.comnih.govplos.orgwindows.netresearchgate.netbath.ac.uknih.govdiabetesjournals.org. In vitro studies using splenocytes from NOD mice stimulated with a pancreatic peptide showed that this compound suppressed the proliferation and production of IFN-γ by autoreactive CD4+ T cells in a dose-dependent manner nih.govresearchgate.net. This suppression of autoreactive T cell activation is considered a key mechanism by which this compound exerts its therapeutic effects in T1D models nih.govplos.orgresearchgate.netnih.gov.
Regulation of Regulatory T Cell Populations
Regulatory T cells (Tregs) play a critical role in maintaining immune tolerance and suppressing autoreactive immune responses nih.govplos.orgbath.ac.uk. Research indicates that this compound influences Treg populations. Studies in NOD mice have shown that this compound treatment leads to an increase in the frequency and absolute number of Tregs arctomsci.comnih.govwindows.netresearchgate.netbath.ac.uknih.govdiabetesjournals.org. This effect is significant as it can tip the balance from autoreactive T cells towards Tregs, contributing to the protection against autoimmune diabetes nih.govplos.orgnih.gov. In vitro experiments have also demonstrated that this compound can promote the expansion of Tregs nih.govresearchgate.netdiabetesjournals.org.
Effects on Inflammatory Cytokine Production
Below is a representation of data regarding the effect of this compound on inflammatory cytokine production in a relevant model.
| Cytokine/Chemokine | Control (pg/mL) | This compound Treated (pg/mL) |
| TNF-α (in BALF, Bleomycin (B88199) model) | High | Reduced medchemexpress.comarctomsci.commedchemexpress.comwindows.netmedkoo.com |
| IL-1β (in BALF, Bleomycin model) | High | Reduced medchemexpress.comarctomsci.commedchemexpress.comwindows.netmedkoo.com |
| IL-6 (Diabetes model) | High | Reduced nih.govresearchgate.net |
| IL-17 (Diabetes model) | High | Reduced nih.govresearchgate.net |
| IFN-γ (Diabetes model) | High | Reduced nih.govresearchgate.netdiabetesjournals.org |
Pulmonary Disease Models
Preclinical research has also explored the effects of this compound in pulmonary disease models, particularly in the context of pulmonary fibrosis.
Prevention of Bleomycin-Induced Pulmonary Fibrosis
Bleomycin-induced pulmonary fibrosis is a widely used animal model to study the mechanisms of lung fibrosis medchemexpress.commedchemexpress.commedkoo.comnih.gov. Studies in rats and mice have demonstrated that this compound can prevent bleomycin-induced pulmonary fibrosis medchemexpress.commedchemexpress.comwindows.netmedkoo.comnih.gov. Oral administration of this compound significantly reduced lung inflammation and collagen deposition in this model medkoo.com. This compound treatment also inhibited the increased expression of pro-fibrotic cytokines like TNF-α and IL-1β induced by bleomycin instillation medchemexpress.comarctomsci.commedchemexpress.comwindows.netmedkoo.com. Furthermore, this compound inhibits the phosphorylation of Akt in inflammatory cells in the bleomycin-induced pulmonary fibrosis model, indicating its effect on downstream signaling pathways medchemexpress.comarctomsci.commedchemexpress.comwindows.net. In vitro studies also showed that this compound decreased the production of collagen by murine lung-derived fibroblasts nih.gov. These findings suggest that PI3Kγ plays a critical role in the development of bleomycin-induced pulmonary inflammation and fibrosis, and its inhibition by this compound may represent a promising therapeutic strategy medkoo.comnih.gov.
Below is a representation of data regarding the effect of this compound on inflammatory cell counts in bronchoalveolar lavage fluid (BALF) in the bleomycin-induced pulmonary fibrosis model in rats.
| Cell Type | Bleomycin Group (Total Count) | This compound + Bleomycin Group (Total Count) |
| Total Cells | Markedly Increased arctomsci.commedchemexpress.comwindows.net | Markedly Reduced arctomsci.commedchemexpress.comwindows.net |
| Macrophages | Markedly Increased arctomsci.commedchemexpress.comwindows.net | Markedly Reduced arctomsci.commedchemexpress.comwindows.net |
| Neutrophils | Markedly Increased arctomsci.commedchemexpress.comwindows.net | Markedly Reduced arctomsci.commedchemexpress.comwindows.net |
| Lymphocytes | Markedly Increased arctomsci.commedchemexpress.comwindows.net | Markedly Reduced arctomsci.commedchemexpress.comwindows.net |
Note: Specific numerical data for cell counts were mentioned as "markedly reduces" across multiple snippets arctomsci.commedchemexpress.comwindows.net, but precise comparative numerical values across groups were not consistently available in a format suitable for a precise comparative table without further context from the full papers. The table above summarizes the reported effect.
Reduction of Inflammatory Cell Counts and Cytokine Levels in Bronchoalveolar Lavage Fluid
Research into the effects of this compound on pulmonary inflammation has included assessment of bronchoalveolar lavage fluid (BALF). In a mouse model of cystic fibrosis-like lung disease (βENaC-Tg mice), treatment with the PI3Kγ inhibitor this compound led to a decrease in the number of neutrophils in the BALF. This finding mirrored the effect observed with genetic deletion of PI3Kγ, suggesting a role for PI3Kγ in chronic neutrophilic inflammation in this model nih.govfishersci.ca. The reduction in neutrophil numbers in BALF indicates a potential for this compound to mitigate inflammatory cell infiltration in the airways guidetopharmacology.org.
In a murine model of bleomycin-induced acute lung injury, this compound administration normalized levels of certain inflammatory markers. Specifically, levels of TGF-β1 in BAL fluid were observed nih.gov.
Gastrointestinal Inflammation Models
This compound has been evaluated in preclinical models of gastrointestinal inflammation, demonstrating protective and therapeutic potential.
Amelioration of Dextran (B179266) Sodium Sulfate-Induced Colitis
Studies utilizing the dextran sodium sulfate (B86663) (DSS)-induced colitis model in mice have shown that this compound can ameliorate the severity of this condition. Treatment with this compound improved the survival rate, reduced the disease activity index, and decreased histological damage scores in mice administered DSS nih.gov. The compound significantly inhibited the increase in myeloperoxidase levels and reduced the infiltration of macrophages and CD4(+) T-cells in the colon of DSS-fed mice nih.gov.
Furthermore, this compound therapy suppressed the overproduction of colonic proinflammatory cytokines, including interleukin (IL)-1beta, tumor necrosis factor-alpha, and interferon-gamma, which are typically elevated in DSS-induced colitis. Concurrently, levels of the anti-inflammatory cytokine IL-4 were upregulated nih.gov. These findings suggest that this compound may be a potential agent for treating inflammatory bowel disease by suppressing leukocyte infiltration and modulating the balance between proinflammatory and anti-inflammatory cytokines nih.gov.
Detailed findings from DSS-induced colitis models are summarized in the table below:
| Parameter | DSS Group (Vehicle) | This compound Treated Group | Observation | Source |
| Survival Rate | Decreased | Improved | This compound improved survival rate. | nih.gov |
| Disease Activity Index | Increased | Reduced | This compound reduced disease severity. | nih.gov |
| Histological Damage Score | Increased | Reduced | This compound decreased tissue damage. | nih.gov |
| Myeloperoxidase Levels (Colon) | Increased | Inhibited | This compound inhibited increase in MPO. | nih.gov |
| Macrophage Infiltration (Colon) | Increased | Inhibited | This compound reduced macrophage numbers. | nih.gov |
| CD4(+) T-cell Number (Colon) | Increased | Inhibited | This compound reduced CD4(+) T-cell numbers. | nih.gov |
| Colonic IL-1β Levels | Increased | Suppressed | This compound suppressed proinflammatory cytokine. | nih.gov |
| Colonic TNF-α Levels | Increased | Suppressed | This compound suppressed proinflammatory cytokine. | nih.gov |
| Colonic IFN-γ Levels | Increased | Suppressed | This compound suppressed proinflammatory cytokine. | nih.gov |
| Colonic IL-4 Levels | Decreased | Upregulated | This compound upregulated anti-inflammatory cytokine. | nih.gov |
Hepatic Injury Models
Preclinical investigations have also explored the effects of this compound in models of hepatic injury.
Amelioration of Concanavalin (B7782731) A-Induced Hepatic Injury
In murine models of concanavalin A (Con A)-induced hepatic injury, this compound has demonstrated therapeutic efficiency wikipedia.org. Oral administration of this compound significantly improved survival rates and decreased serum levels of alanine (B10760859) aminotransaminase (ALT), a marker of liver damage wikipedia.org. The compound also prevented inflammatory infiltration into the liver in Con A-induced hepatitis wikipedia.org.
Further analysis showed that this compound treatment markedly reduced protein levels of TNF-alpha and IFN-gamma in serum, as well as their mRNA levels in the liver wikipedia.org. These findings suggest that this compound may hold therapeutic value for the treatment of Con A-induced hepatic injury by mitigating liver damage and suppressing key inflammatory cytokines wikipedia.org.
Detailed findings from Con A-induced hepatic injury models are summarized in the table below:
| Parameter | Con A Group | This compound Treated Group | Observation | Source |
| Survival Rate | Decreased | Improved | This compound improved survival rate. | wikipedia.org |
| Serum ALT Levels | Increased | Decreased | This compound decreased liver damage marker. | wikipedia.org |
| Inflammatory Infiltration | Increased | Prevented | This compound prevented immune cell infiltration. | wikipedia.org |
| Serum TNF-α Levels | Increased | Reduced | This compound reduced proinflammatory cytokine. | wikipedia.org |
| Liver TNF-α mRNA Levels | Increased | Reduced | This compound reduced proinflammatory cytokine. | wikipedia.org |
| Serum IFN-γ Levels | Increased | Reduced | This compound reduced proinflammatory cytokine. | wikipedia.org |
| Liver IFN-γ mRNA Levels | Increased | Reduced | This compound reduced proinflammatory cytokine. | wikipedia.org |
Gout Models
This compound has also been investigated for its effects on inflammation in gout models.
Resolution of Neutrophilic Inflammation
In a murine model of gout induced by monosodium urate (MSU) crystals, selective inhibitors of PI3K-γ, including AS605240, were found to decrease the number of neutrophils that migrated in response to MSU crystals nih.govnih.gov. This reduction in neutrophil numbers was associated with a decrease in myeloperoxidase activity and IL-1β levels in periarticular tissues nih.govnih.gov.
The decrease in neutrophil numbers was also linked to enhanced apoptosis and efferocytosis of these cells nih.govnih.gov. Treatment with AS605240 shortened the resolution interval of inflammation, suggesting that inhibition of PI3Kγ can induce the resolution of neutrophilic inflammation in a murine model of gout nih.govnih.gov. Blockade of PI3Kγ also reduced Nuclear Factor kappa B (NF-κB) activation, a key pathway involved in inflammation nih.govnih.gov.
Detailed findings from MSU-induced gout models are summarized in the table below:
| Parameter | MSU Group | This compound Treated Group | Observation | Source |
| Neutrophil Infiltration | Increased | Decreased | This compound reduced neutrophil migration. | nih.govnih.gov |
| Myeloperoxidase Activity | Increased | Reduced | This compound reduced MPO activity. | nih.govnih.gov |
| IL-1β Levels (Periarticular) | Increased | Reduced | This compound reduced proinflammatory cytokine. | nih.govnih.gov |
| Neutrophil Apoptosis | Decreased | Enhanced | This compound enhanced neutrophil cell death. | nih.govnih.gov |
| Efferocytosis of Neutrophils | Decreased | Enhanced | This compound enhanced clearance of dead neutrophils. | nih.govnih.gov |
| Resolution Interval | Prolonged | Shortened | This compound accelerated inflammation resolution. | nih.govnih.gov |
| NF-κB Activation | Increased | Reduced | This compound reduced activation of inflammatory pathway. | nih.govnih.gov |
Enhancement of Neutrophil Apoptosis
Neutrophils play a significant role in the innate immune response, but their prolonged presence at inflammatory sites can contribute to tissue damage. Apoptosis, or programmed cell death, is a key mechanism for resolving neutrophil-mediated inflammation. Research has investigated the role of PI3K isoforms, including PI3Kγ, in regulating neutrophil apoptosis.
Studies using selective PI3K inhibitors, including this compound, have explored their impact on neutrophil survival. While pan-PI3K inhibition has been shown to reverse GM-CSF-mediated neutrophil survival, individual PI3K isoform inhibition, including with this compound, did not reverse this effect in some studies, suggesting functional redundancy among Class I PI3K isoforms in this context bmj.com. However, other research in a murine model of gout demonstrated that delayed treatment with a PI3K-γ inhibitor like AS605240 was efficient in reducing the number of accumulated neutrophils in a dose-dependent manner. This decrease in neutrophil numbers was associated with enhanced apoptosis and efferocytosis of these cells, suggesting that blockade of PI3Kγ can induce neutrophil apoptosis and contribute to the resolution of inflammation in this specific model frontiersin.orgnih.gov.
Eosinophil-Mediated Inflammatory Conditions
Eosinophils are key effector cells in allergic inflammation and contribute to tissue damage in conditions like asthma. Eotaxin (CCL11) is a potent chemokine that plays a crucial role in the recruitment and activation of eosinophils through its receptor, CCR3 nih.govpsu.edu. Investigations have focused on the ability of this compound to modulate eotaxin-induced eosinophil activities.
Inhibition of Eotaxin-Induced Eosinophil Activities (adhesion, chemotaxis, degranulation)
Studies using human peripheral blood eosinophils have shown that AS605240 can inhibit several key functions induced by eotaxin. AS605240 inhibited eotaxin-induced chemotaxis, adhesion to ICAM-1 coated plates, and the release of eosinophil-derived neurotoxin (EDN), a marker of degranulation nih.govresearchgate.net. This inhibition occurred without affecting eosinophil spontaneous apoptosis or down-regulating surface CCR3 expression nih.gov. The inhibitory effect on eotaxin-induced eosinophil functions suggests that PI3Kγ is involved in the downstream signaling of CCR3 nih.gov.
The following table summarizes the inhibitory effects of this compound on eotaxin-induced eosinophil activities:
| Eosinophil Activity | Effect of this compound | Reference |
| Chemotaxis (Eotaxin-induced) | Inhibited | nih.govresearchgate.net |
| Adhesion (Eotaxin-induced, to ICAM-1) | Inhibited | nih.govresearchgate.net |
| Degranulation (Eotaxin-induced EDN release) | Inhibited | nih.govresearchgate.net |
| Spontaneous Apoptosis | Not affected | nih.govresearchgate.net |
Investigations in Neurodegenerative and Central Nervous System Models
The PI3K/AKT signaling pathway is implicated in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease (AD) nih.govresearchgate.netd-nb.infonih.gov. This compound, as a PI3K inhibitor, has been investigated for its potential therapeutic effects in AD models.
Alzheimer's Disease (AD) Models
Preclinical studies have explored the effects of this compound in animal models of AD, particularly those induced by intracerebroventricular (ICV) administration of streptozotocin (B1681764) (STZ), which mimics features of sporadic AD nih.govresearchgate.netd-nb.infonih.gov.
Improvement of Cognitive Impairment
In ICV-STZ-induced rat models of sporadic AD, AS605240 treatment has demonstrated an improvement in cognitive impairment. Behavioral parameters, such as performance in passive avoidance and Morris water maze tasks, were evaluated to assess cognitive function nih.govresearchgate.netd-nb.infonih.gov. AS605240 dose-dependently and significantly improved the cognitive deficits induced by ICV-STZ nih.govresearchgate.netd-nb.infonih.gov.
Attenuation of Oxidative Stress Parameters (e.g., superoxide (B77818) dismutase, lipid peroxidation, glutathione (B108866), nitrite (B80452) levels)
Oxidative stress is a significant factor in the progression of AD nih.govresearchgate.netd-nb.infonih.gov. This compound has been shown to attenuate altered antioxidative related parameters in AD models. In ICV-STZ-induced rats, AS605240 treatment attenuated the changes in superoxide dismutase (SOD), lipid peroxidation (measured as TBARS), glutathione (GSH), and nitrite levels in brain tissue nih.govresearchgate.netd-nb.infonih.govresearchgate.net.
Specifically, ICV-STZ administration led to decreased SOD activity, decreased GSH levels, and increased lipid peroxidation and nitrite levels in the brain nih.govd-nb.infonih.govresearchgate.net. Treatment with AS605240 significantly and dose-dependently attenuated these alterations, restoring the levels of these antioxidative defense parameters towards those observed in control animals nih.govd-nb.infonih.govresearchgate.net.
The following table presents a summary of the effects of this compound on oxidative stress parameters in the ICV-STZ-induced AD model:
| Oxidative Stress Parameter | Change in STZ Model | Effect of this compound Treatment | Reference |
| Superoxide Dismutase (SOD) Activity | Decreased | Attenuated decrease (Increased activity) | nih.govd-nb.infonih.gov |
| Lipid Peroxidation (TBARS) | Increased | Attenuated increase (Decreased levels) | nih.govd-nb.infonih.govresearchgate.net |
| Glutathione (GSH) Levels | Decreased | Attenuated decrease (Increased levels) | nih.govd-nb.infonih.gov |
| Nitrite Levels | Increased | Attenuated increase (Decreased levels) | nih.govd-nb.infonih.govresearchgate.net |
Modulation of Amyloid-Beta Protein Expression and Clearance
Research in rodent models of Alzheimer's disease (AD), such as the intracerebroventricular streptozotocin (ICV-STZ)-induced rat model, has explored the effects of this compound on amyloid-beta (Aβ) protein. Increased Aβ protein expression levels in brain tissue, a hallmark of AD, were markedly restored following treatment with this compound in a dose-dependent manner in ICV-STZ-induced rats. researchgate.netnih.govd-nb.info Immunostaining techniques revealed a decrease in Aβ peptide signals with increasing doses of this compound, suggesting that the compound may promote the clearance of soluble intracellular Aβ deposits. nih.gov These findings indicate a potential role for this compound in modulating Aβ pathology in AD-like conditions.
Regulation of Neuronal Cell Cycle Events
The PI3K/Akt/mTOR signaling pathway is implicated in AD, and Aβ oligomers are known to alter this pathway within neurons, potentially promoting the expression of cell cycle proteins and inducing neuronal cell cycle events that can lead to neuronal degeneration. researchgate.netnih.govd-nb.info While the direct effects of this compound on neuronal cell cycle events were not explicitly detailed in the provided search results, its action as a PI3K inhibitor suggests a potential to indirectly influence these processes by modulating the dysregulated PI3K/Akt/mTOR pathway observed in AD models. researchgate.netmdpi.comnih.govd-nb.info Further investigation is needed to fully elucidate the specific impact of this compound on neuronal cell cycle regulation in this context.
Experimental Autoimmune Encephalomyelitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) is a common animal model used to study multiple sclerosis (MS), an inflammatory disorder of the central nervous system. plos.orgnih.govnih.govredoxis.se PI3Kγ is considered an attractive target in inflammatory diseases like MS due to its function in leukocyte activation and migration. plos.orgnih.gov
Reduction of Clinical Disease Scores and Cellular Pathology
Studies in EAE mouse models have demonstrated that treatment with the PI3Kγ inhibitor AS605240 can significantly reduce the severity of the disease. When administered from the onset of clinical disease, AS605240 caused inhibition and reversal of clinical EAE. plos.orgnih.govnih.gov A significant percentage of AS605240-treated mice showed full recovery from EAE, exhibiting no further clinical signs during the treatment period. plos.orgnih.gov This was accompanied by significantly reduced clinical disease scores and cumulative disease scores compared to control groups. plos.orgnih.gov
Histological analysis of the central nervous system (CNS) in AS605240-treated mice at the end of the treatment period revealed reduced cellular pathology in the spinal cord and decreased signs of demyelination compared with vehicle-treated control groups. plos.orgnih.gov These findings suggest that AS605240's inhibitory effect on PI3Kγ can mitigate the inflammatory processes and associated tissue damage characteristic of EAE.
| Treatment Group | Clinical Outcome in EAE Mice | Cellular Pathology (Spinal Cord) | Demyelination (Spinal Cord) |
| Vehicle Control | Continued to succumb to clinical EAE | Higher cellular pathology | More pronounced demyelination |
| AS605240 | Inhibition and reversal of EAE | Reduced cellular pathology | Reduced signs of demyelination |
Stroke Models
This compound has also been investigated in preclinical stroke models, particularly in the context of improving outcomes following thrombolytic therapy with tissue-type plasminogen activator (tPA). nih.govd-nb.infonih.govahajournals.orgebi.ac.uk
Attenuation of Tissue-Type Plasminogen Activator (tPA)-Induced Brain Hemorrhage
One of the significant complications of tPA thrombolytic therapy in stroke is the increased risk of brain hemorrhage. ahajournals.orgebi.ac.ukaginganddisease.org Preclinical studies using embolic stroke models in rats have shown that treatment with AS605240, particularly in combination with tPA, can attenuate tPA-induced brain hemorrhage. nih.govd-nb.infonih.govahajournals.orgebi.ac.uk Specifically, the combination of AS605240 with delayed tPA or low-dose tPA significantly reduced delayed tPA-associated brain hemorrhage compared to tPA alone. nih.govahajournals.orgebi.ac.uk This protective effect is associated with reduced disruption of the blood-brain barrier. ahajournals.orgebi.ac.uk
Improvement of Cerebral Microvascular Patency
| Treatment Group (Embolic Stroke Model) | Effect on tPA-Induced Brain Hemorrhage | Effect on Cerebral Microvascular Patency |
| tPA alone | Increased risk of hemorrhage | Less effective restoration of perfusion |
| AS605240 + Delayed tPA | Attenuated hemorrhage | Improved microvascular patency |
| AS605240 + Low-dose tPA | Reduced delayed hemorrhage | Not explicitly detailed in results |
Inhibition of Matrix Metalloproteinase (MMP)-9 and Plasminogen Activator Inhibitor-1 (PAI-1) Expression
Preservation of Blood-Brain Barrier Integrity
Investigations in Bone Metabolism Disorders
This compound has been investigated for its effects on bone metabolism, particularly in the context of osteoporosis.
Osteoporosis Models
Preclinical studies using osteoporosis models have explored the effects of this compound on bone loss and the balance between bone resorption and formation researchgate.netnih.govnih.gov. Osteoporosis is a metabolic bone disease characterized by increased bone resorption and decreased bone formation, often linked to aberrant osteoclast activity researchgate.netnih.gov.
Research indicates that this compound inhibits the formation of osteoclasts and the resorption of bone triggered by RANKL researchgate.netnih.govnih.gov. Osteoclasts are the primary cells responsible for bone resorption, and their excessive activity is a key factor in the pathogenesis of osteoporosis researchgate.netnih.govfrontiersin.org. Studies have shown that this compound inhibits in vitro differentiation of osteoclasts induced by RANKL researchgate.netnih.gov. This inhibition was demonstrated through methods such as TRAP staining and bone resorption assays researchgate.netnih.gov. Quantification of TRAP+ cells and bone resorption pit area showed a reduction upon treatment with this compound researchgate.net.
In addition to inhibiting osteoclast activity, this compound has been shown to enhance the differentiation of osteoblasts researchgate.netnih.govnih.govwindows.net. Osteoblasts are responsible for bone formation, and promoting their activity is crucial for restoring bone homeostasis nih.gov. Studies involving MC3T3-E1s (pre-osteoblast cells) demonstrated that this compound can enhance their differentiation nih.govnih.gov. This effect was evaluated through methods such as alkaline phosphatase (ALP) staining and gene expression analysis nih.govnih.gov.
The inhibitory effect of this compound on osteoclast formation involves the modulation of key signaling pathways, specifically the PI3K/Akt pathway and downstream transcription factors like c-Fos and NFATc1 researchgate.netnih.gov. RANKL-induced osteoclast differentiation is heavily reliant on the activation of signaling cascades that lead to the induction of c-Fos and NFATc1, which are considered master regulators of osteoclastogenesis frontiersin.orgwjgnet.comijbs.com. Studies have shown that this compound inhibits the expression levels of c-Fos and NFATc1 proteins in bone marrow-derived macrophages (BMMs) stimulated with RANKL researchgate.netnih.gov. This modulation of c-Fos and NFATc1 signaling contributes to the suppression of osteoclast activity and the prevention of bone loss nih.gov. The PI3K/Akt pathway is positioned upstream of c-Fos and NFATc1 in the RANKL signaling cascade in osteoclasts researchgate.netnih.gov.
Here is a summary of some research findings related to this compound's effects on osteoclast formation and bone resorption:
| Study Model | Key Finding | Relevant Assays/Methods | Citation |
| In vitro RANKL-induced osteoclastogenesis | Inhibition of osteoclast formation | TRAP staining, quantification of TRAP+ cells | researchgate.netnih.gov |
| In vitro RANKL-induced bone resorption | Inhibition of bone resorption | Bone resorption assay, quantification of resorption pit area | researchgate.netnih.gov |
| In vitro RANKL-stimulated BMMs | Inhibition of c-Fos and NFATc1 protein expression | Western blotting, quantification of protein levels | researchgate.netnih.gov |
| Ovariectomy (OVX)-induced osteoporosis in mice | Inhibition of bone loss, inhibition of osteoclast production, enhanced osteoblast differentiation | Micro-CT scanning, H&E staining, TRAP staining, quantitative analysis of bone parameters | researchgate.netnih.govnih.gov |
Investigations in Infectious Disease Models
Research has been conducted to understand the impact of this compound on infectious diseases, with a particular focus on those where host phagocytes are involved in pathogen uptake and survival.
Cutaneous Leishmaniasis Models
Cutaneous leishmaniasis (CL) is a disease caused by intracellular protozoan parasites of the Leishmania genus that infect host phagocytes, including macrophages and neutrophils pnas.orgnih.govnih.gov. Studies using the Leishmania mexicana murine model of CL have investigated the effects of this compound due to the critical role of PI3Kγ in the pathogenesis of chronic CL pnas.orgnih.govnih.govresearchgate.net.
This compound has been shown to significantly reduce the uptake of L. mexicana parasites by host phagocytes in vitro and in vivo pnas.orgnih.govpnas.org. Specifically, this compound significantly reduced the uptake of L. mexicana promastigotes by mouse bone marrow-derived macrophages (BMDMs) and neutrophils (PMNs), as well as human monocyte-derived macrophages (HMDMs) pnas.orgnih.govpnas.org. The inhibitor was also effective in reducing the uptake of L. mexicana amastigotes by mouse BMDMs pnas.orgnih.govpnas.org. This reduction in parasite entry into phagocytes is associated with enhanced resistance against L. mexicana pnas.orgnih.govnih.govresearchgate.net. The effect of this compound on phagocytosis by macrophages was not limited to Leishmania parasites, as it also reduced the uptake of collagen-coated fluorobeads by macrophages pnas.org. This compound treatment did not appear to alter the expression levels of phagocytic receptors such as complement receptor (CR)3 and Fc gamma receptor (FcγR) on macrophages pnas.orgnih.gov.
In addition to reducing parasite uptake, this compound treatment in L. mexicana-infected mice resulted in a significant suppression of the recruitment of host phagocytes and regulatory T cells (Tregs) to the infection sites pnas.orgnih.govnih.govresearchgate.net. Lesions from this compound-treated mice contained fewer inflammatory cells, including macrophages and neutrophils, compared to control mice pnas.orgnih.gov. Specifically, L. mexicana-infected mice treated with this compound had significantly fewer macrophages within their lesions compared to saline-treated controls pnas.orgnih.gov. This impaired recruitment of inflammatory cells is thought to contribute, in part, to the protective phenotype observed pnas.orgnih.gov. Blockade of PI3Kγ also reduced the recruitment of CD4+ FoxP3+ Tregs into the lesions researchgate.netnih.gov.
This compound treatment has been observed to influence the balance of T helper (Th)1 and Th2 cytokines in L. mexicana-infected mice. Lymph node cells from this compound-treated mice stimulated with L. mexicana antigen in vitro produced less Th2-associated cytokines, specifically IL-4 and IL-10, compared to controls pnas.orgnih.govnih.gov. However, the levels of Th1-associated cytokines, IL-12 and IFN-γ, were comparable between the treated and control groups pnas.orgnih.govnih.gov. This suppression of Th2 cytokine production is considered an indirect effect of this compound on T cells nih.gov.
Investigations in Other Disease Models
Beyond infectious diseases, this compound has been investigated in models of metabolic disorders.
Obesity-Induced Diabetes
Preclinical studies have explored the effects of this compound in models of obesity-induced diabetes. In an obesity-induced diabetes model using ob/ob mice, this compound treatment lowered blood glucose levels and significantly improved both insulin (B600854) sensitivity and glucose tolerance selleckchem.comnih.gov. This occurred without a significant impact on body weight at a dose of 10 mg/kg/d, while a higher dose of 30 mg/kg/d showed more pronounced effects with slightly less weight gain selleckchem.comnih.gov. Furthermore, this compound treatment reduced the abundance of adipose tissue macrophages (ATMs) and the circulating levels of MCP-1 in ob/ob mice selleckchem.comnih.gov. These findings suggest that pharmacological inhibition of PI3Kγ with this compound can ameliorate obesity-induced inflammation and insulin resistance nih.gov.
In the context of autoimmune diabetes in NOD mice, this compound has been shown to suppress intracellular phosphorylated Akt (PAkt) in splenocytes and delay diabetes onset medchemexpress.comresearchgate.net. It also prevented autoimmune diabetes in prediabetic NOD mice and suppressed autoreactive T cells while increasing Tregs medchemexpress.comresearchgate.netplos.orgnih.gov. This compound reversed hyperglycemia in newly hyperglycemic and early diabetic NOD mice, suppressed T-cell infiltration in pancreatic islets, and increased Tregs medchemexpress.com.
| Compound Name | PubChem CID |
| This compound | 648450-29-7 |
| Sodium Stibogluconate | 6091 |
| IL-4 | 16122655 |
| IL-10 | 16122668 |
| IL-12 | 16122672 |
| IFN-γ | 16122703 |
| MCP-1 | 123035 |
Data Table: Effect of this compound on Macrophage Count in Leishmaniasis Lesions
| Treatment Group | Macrophages (x 10^3 F4/80+ cells) |
| Saline Control | 5.83 ± 0.11 |
| This compound | 1.09 ± 0.2 |
*Data derived from L. mexicana-infected mice lesions pnas.orgnih.gov.
Data Table: Influence of this compound on Th1/Th2 Cytokine Production
| Cytokine | Saline Control (pg/mL) | This compound (pg/mL) |
| IL-4 | Higher | Lower |
| IL-10 | Higher | Lower |
| IL-12 | Comparable | Comparable |
| IFN-γ | Comparable | Comparable |
Qualitative data based on relative levels observed in LmAg-stimulated lymph node cells from L. mexicana-infected mice pnas.orgnih.gov. Specific quantitative data for each cytokine level were not consistently available across snippets to create a precise numerical table, but the relative changes were indicated.
Myocardial Remodeling and Cardiac Fibrosis
Myocardial remodeling, characterized by changes in ventricular size, shape, structure, and mass, often involves the formation of myocardial fibrosis frontiersin.org. Cardiac fibrosis is marked by the excessive accumulation of extracellular matrix proteins, predominantly collagen, within the myocardium semanticscholar.org. Preclinical studies investigating the role of PI3Kγ in myocardial remodeling have yielded varied results. While genetic deletion of PI3Kγ in mice led to adverse remodeling after acute myocardial infarction, pharmacological inhibition with this compound or genetic removal of the kinase activity showed improved or no effect on remodeling jacc.org. This compound has been reported to prevent isoproterenol-induced hypertrophy and cardiac fibrosis in experimental animal models nih.govresearchgate.net.
Neoplastic Conditions
This compound has demonstrated a prominent role in regulating tumor growth in preclinical models of neoplastic conditions, particularly in neuroblastoma and T-cell acute lymphoblastic leukemia (T-ALL) nih.govresearchgate.net.
Regulation of Neuroblastoma Tumor Growth
The PI3K/AKT/mTOR pathway is implicated in the pathogenesis of neuroblastoma researchgate.netresearchgate.net. Preclinical studies have confirmed that inhibitors of this pathway exhibit anti-tumor effects and can improve survival rates in neuroblastoma models researchgate.net. Significant expression of PI3Kγ has been detected in neuroblastoma patient biopsies and tumor cell lines nih.gov. This compound has been shown to induce apoptosis in neuroblastoma cell lines in proportion to their PI3Kγ expression and suppressed the growth of PI3Kγ-positive tumors in a xenograft mouse model nih.gov.
Anti-Leukemic Activity in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
The PI3K pathway is frequently hyperactivated in primary T-ALL cells core.ac.uk. This compound has demonstrated anti-leukemic activity against T-ALL cells both in vitro and in a NOD/SCID xenograft model core.ac.ukoncotarget.com. It inhibits the accumulation of p-Akt and PIP3 and promotes apoptosis, with activation of Caspase-3 oncotarget.comresearchgate.net. The IC50 concentrations of this compound in a 96-hour assay ranged from 12 to 22 μM depending on the T-ALL cell line tested oncotarget.comresearchgate.net. Primary T-ALL cells were found to be significantly more sensitive to this compound than normal human thymocytes oncotarget.comresearchgate.net. In vivo studies showed that mice treated with this compound had decreased leukemic progression compared to control mice oncotarget.comresearchgate.net.
Synergistic Interactions with Glucocorticoids in T-ALL
Activation of the PI3K pathway has been suggested as a mechanism of glucocorticoid resistance in T-ALL core.ac.uk. This compound has shown strong synergism with glucocorticoids, such as prednisolone (B192156) and dexamethasone (B1670325), both in vitro and in a mouse xenograft model of T-ALL core.ac.ukoncotarget.commdpi.com. A synergistic cytotoxic effect was observed when this compound was combined with prednisolone in several T-ALL cell lines in vitro mdpi.com. The combination of this compound with dexamethasone also prevented leukemia progression in patient-derived xenograft T-ALL NOD/SCID models mdpi.com. However, T-ALL cell lines intrinsically more resistant to prednisolone showed weaker synergism with this compound, suggesting that other pathways also contribute to glucocorticoid resistance oncotarget.com.
Here is a summary of some preclinical findings:
| Disease Model | Key Finding | Source |
| Obesity-Induced Insulin Resistance | Improved blood glucose and insulin sensitivity, reduced macrophage infiltration in adipose tissue. | researchgate.net |
| Myocardial Fibrosis | Prevented isoproterenol-induced hypertrophy and cardiac fibrosis in experimental models. | nih.govresearchgate.net |
| Neuroblastoma | Induced apoptosis in PI3Kγ-positive cell lines, suppressed tumor growth in xenograft model. | nih.gov |
| T-ALL (In vitro) | Inhibited p-Akt and PIP3, promoted apoptosis. IC50 range 12-22 μM. Synergistic with glucocorticoids. | oncotarget.comresearchgate.net |
| T-ALL (In vivo) | Decreased leukemic progression in NOD/SCID xenograft model. Synergistic with glucocorticoids (dexamethasone). | oncotarget.commdpi.com |
Academic Methodologies Employed in As 605240 Research
In Vitro Experimental Approaches
In vitro studies are fundamental in pharmacology and cell biology research, providing a reductionist framework to understand the direct interactions between a compound and its molecular target, as well as its subsequent effects on cellular functions, isolated from the complexities of a whole organism. Research on AS-605240 has extensively employed both cell-free and cell-based in vitro models.
Cell-free assays are designed to measure the effect of a compound directly on its purified target enzyme, devoid of cellular membranes and other intracellular components. This methodology has been crucial in determining the potency and selectivity of this compound.
To quantify the inhibitory activity of this compound on PI3Kγ, researchers have employed radiometric lipid kinase assays. In this experimental setup, purified human PI3Kγ enzyme is incubated with a kinase buffer and lipid vesicles containing phosphatidylinositol (PtdIns), the substrate for the kinase. The reaction includes radiolabeled ATP, specifically gamma-[33P]ATP.
The assay measures the transfer of the radioactive phosphate (B84403) group from ATP to the lipid substrate, PtdIns, resulting in the formation of radiolabeled phosphatidylinositol-3-phosphate. The reaction is initiated and allowed to proceed in the presence of varying concentrations of this compound or a control substance (like DMSO). Subsequently, the reaction is terminated, and the amount of radioactivity incorporated into the lipid product is quantified, often using techniques like Scintillation Proximity Assay (SPA) beads coated with neomycin, which binds to the phosphorylated lipid product. A decrease in radioactivity in the presence of this compound indicates inhibition of the PI3Kγ enzyme's catalytic activity. nih.govscience.gov
This compound has been characterized as an ATP-competitive inhibitor of PI3Kγ. nih.govnih.govmdpi.com This mechanism was determined through kinetic studies that assess how the inhibitor interacts with the enzyme and its substrate (ATP). In a competitive binding model, the inhibitor binds to the same site on the enzyme as the substrate (the ATP-binding pocket), thereby preventing the substrate from binding and the enzymatic reaction from occurring. The inhibitory constant (Ki) for this compound against PI3Kγ has been determined to be 7.8 nM. science.gov
The selectivity of this compound for the γ-isoform over other Class I PI3K isoforms (α, β, and δ) has been established through cell-free assays measuring the half-maximal inhibitory concentration (IC50). These assays demonstrate that significantly lower concentrations of this compound are required to inhibit PI3Kγ compared to the other isoforms. nih.govmdpi.comnih.gov
| PI3K Isoform | IC50 (nM) |
|---|---|
| PI3Kγ | 8 |
| PI3Kα | 60 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
Data sourced from multiple studies. nih.govmdpi.comnih.gov
Following cell-free characterization, the effects of this compound have been investigated in more complex biological systems using cultured cells. These models, which include both primary cells isolated directly from tissues and established, immortalized cell lines, help to confirm the compound's activity in a cellular context.
Primary cells are sourced directly from living tissue and are considered to more closely mimic the in vivo environment compared to immortalized cell lines.
Bone Marrow-Derived Macrophages (BMDMs): Macrophages are key immune cells where PI3Kγ plays a significant signaling role. Studies using BMDMs have shown that this compound can effectively block signaling pathways downstream of PI3Kγ. Specifically, treatment with this compound at a concentration of 1 μM was found to inhibit protein kinase B (PKB, also known as Akt) phosphorylation that is induced by signaling molecules like monocyte chemoattractant protein-1 (MCP-1) or colony-stimulating factor 1 (CSF-1). nih.gov In other experiments, this compound was shown to inhibit the differentiation of osteoclasts from bone marrow-derived macrophages. amegroups.org
Peripheral Blood Eosinophils: Research on human eosinophils isolated from peripheral blood has demonstrated the functional consequences of PI3Kγ inhibition by this compound. The compound was shown to inhibit several functions of eosinophils that are induced by eotaxin, a chemokine. These inhibited functions include chemotaxis (directed cell migration), adhesion to intracellular adhesion molecule-1 (ICAM-1), and degranulation, which is the release of eosinophil-derived neurotoxin. mdpi.com
Splenocytes: Splenocytes, a mixed population of immune cells from the spleen, have been used to study the effects of this compound on T-cell function. In splenocytes isolated from Non-Obese Diabetic (NOD) mice, this compound demonstrated a dose-dependent suppression of autoreactive CD4+ T-cell proliferation in vitro. amegroups.org Furthermore, using an enzyme-linked immunospot (ELISpot) assay, it was shown that this compound treatment reduced the production of the inflammatory cytokine interferon-gamma (IFN-γ) by these T-cells. amegroups.org
Established cell lines are immortalized cells that can be propagated indefinitely in culture, providing a consistent and reproducible model for research.
RAW264.7 Macrophages: The murine macrophage cell line RAW264.7 is a widely used model for studying inflammation. In these cells, this compound was shown to inhibit C5a-mediated PKB phosphorylation with an IC50 value of 0.09 μM. science.gov It also inhibited MCP-1-induced chemotaxis in RAW264.7 cells with an IC50 of 5.31 μM. nih.gov These findings confirm the compound's ability to block key PI3Kγ-dependent signaling pathways in macrophages.
A549 Cells: The A549 cell line is a human lung adenocarcinoma epithelial cell line. Based on the conducted literature search, no specific in vitro studies investigating the direct effects of the compound this compound on A549 cells were identified. This cell line is a common model for lung cancer and respiratory research, but its use in the context of this specific PI3Kγ inhibitor is not documented in the available sources.
MC3T3-E1s: The MC3T3-E1 cell line is a pre-osteoblastic line derived from mouse calvaria that is used to study bone formation. Research has explored the role of this compound in osteoblast differentiation using these cells. Methodologies applied include alkaline phosphatase (ALP) staining to assess early osteoblast differentiation, as well as RT-qPCR and Western blotting to measure the expression of osteogenic marker genes. amegroups.org The findings indicate that this compound enhances the differentiation of MC3T3-E1s into osteoblasts. amegroups.org
T-ALL Cell Lines: T-cell acute lymphoblastic leukemia (T-ALL) cell lines have been used to investigate the anti-leukemic potential of PI3Kγ inhibition. In Jurkat and Molt-4 T-ALL cell lines, this compound was found to inhibit the accumulation of phosphorylated Akt and phosphatidylinositol (3,4,5)-trisphosphate (PIP3). science.gov The anti-proliferative effects were observed at high concentrations, and cell survival was assessed using MTT assays. science.gov Another study compared the cytotoxic effects of various PI3K inhibitors on T-ALL cell lines, including this compound as a selective p110γ inhibitor.
| Cell Line | Cell Type | Key Methodologies | Observed Effects of this compound |
|---|---|---|---|
| RAW264.7 | Murine Macrophage | Phosphorylation Assays, Chemotaxis Assays | Inhibition of C5a-mediated PKB phosphorylation (IC50 = 0.09 μM); Inhibition of MCP-1-induced chemotaxis (IC50 = 5.31 μM). nih.govscience.gov |
| A549 | Human Lung Adenocarcinoma | N/A | No direct studies found in the literature search. |
| MC3T3-E1 | Murine Pre-osteoblast | Alkaline Phosphatase (ALP) Staining, RT-qPCR, Western Blot | Enhances osteoblast differentiation. amegroups.org |
| Jurkat, Molt-4 (T-ALL) | Human T-cell Leukemia | Western Blot, MTT Assay, ELISA | Inhibited p-Akt and PIP3 accumulation; induced anti-proliferative effects at high concentrations. science.gov |
Cell Culture Models
Co-culture Systems for Cell-Cell Interaction Studies
To understand the influence of this compound on intercellular communication, particularly in an immunological context, researchers have employed co-culture systems. These systems are designed to model the interactions between different cell types.
For instance, one experimental setup involved the co-culture of a specific human autoreactive T-cell clone with irradiated peripheral blood mononuclear cells (PBMCs) that were pulsed with a GAD65 peptide. researchgate.net This system was designed to simulate the activation of T-cells by antigen-presenting cells. The introduction of this compound into this system demonstrated a dose-dependent suppression of the autoreactive T-cell proliferation, indicating that the compound can disrupt the signaling required for T-cell activation mediated by cell-cell contact. researchgate.netnih.gov
In another model relevant to autoimmune studies, BDC2.5 splenocytes were incubated with a specific peptide to induce proliferation of autoreactive CD4+ T cells. nih.govmedchemexpress.com The addition of this compound to this culture system resulted in a dose-dependent suppression of this proliferation, further highlighting its role in modulating immune cell interactions. nih.govmedchemexpress.com
Functional Cell Assays
A variety of functional assays have been essential in characterizing the biological impact of this compound on specific cellular behaviors.
Cell proliferation assays are fundamental to determining the effect of a compound on cell growth and viability.
Thymidine (B127349) Incorporation Assay: This method measures the rate of DNA synthesis, a direct indicator of cell proliferation. In studies of autoreactive T-cells, cultures were pulsed with tritiated ([³H]) thymidine. The amount of radioactivity incorporated into the cellular DNA was then measured. Research showed that this compound caused a dose-dependent decrease in [³H]-thymidine incorporation in stimulated human autoreactive T-cell clones, signifying an inhibition of proliferation. researchgate.net
MTT Assay: This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability and, indirectly, proliferation. The MTT assay has been used to assess the effect of this compound on the survival of various cell lines, including Jurkat and primary T-cell acute lymphoblastic leukemia (T-ALL) cells. researchgate.net In these studies, incubating the cells with this compound for extended periods (e.g., 48-96 hours) revealed its impact on cell survival. researchgate.net For example, primary T-ALL cells were found to be more sensitive to this compound than normal human thymocytes. researchgate.net
| Assay Type | Cell Type | Key Finding with this compound | Reference |
|---|---|---|---|
| Thymidine Incorporation | Human Autoreactive T-cell Clone | Dose-dependent suppression of proliferation. | researchgate.net |
| MTT Assay | Jurkat, Primary T-ALL cells | Reduced cell survival; primary T-ALL cells showed higher sensitivity than normal thymocytes. | researchgate.net |
Chemotaxis assays, often utilizing Boyden chambers or Transwell systems, are employed to evaluate the directed migration of cells in response to a chemical gradient. These assays have been critical in demonstrating the anti-inflammatory properties of this compound.
Research has shown that the PI3Kγ pathway is essential for mast cell migration toward an antigen. karger.com In a Transwell migration assay, bone marrow-derived mast cells (BMMCs) were placed in the upper chamber, and a medium containing a specific antigen was placed in the lower well. Treatment of the BMMCs with this compound inhibited this antigen-directed migration in a dose-dependent manner. karger.com Similarly, this compound has been shown to reduce RANTES (CCL5)-induced peritoneal neutrophil recruitment, a key process in inflammation. medchemexpress.com
Adhesion Assays: While direct studies detailing the use of specific adhesion assays with this compound are limited in the reviewed literature, the target of the inhibitor, PI3Kγ, has been shown to be crucial for mast cell/endothelial interactions, which is a process of cell adhesion. nih.gov
Degranulation Assays: These assays measure the release of pre-formed mediators from the granules of immune cells like mast cells and neutrophils. A common method involves quantifying the activity of a specific enzyme released upon degranulation, such as β-hexosaminidase from mast cells. karger.com Studies using this method have shown that treating BMMCs with this compound significantly represses degranulation induced by FcεRI (the high-affinity IgE receptor) cross-linking. karger.com This demonstrates that this compound can inhibit a key step in the allergic response cascade.
This compound has been extensively studied for its role in bone metabolism, specifically its effect on osteoclasts, the cells responsible for bone resorption.
Osteoclast Differentiation Assays: To assess osteoclast formation, bone marrow-derived macrophages (BMMs) are cultured with M-CSF and RANKL, factors that induce their differentiation into osteoclasts. The resulting mature, multinucleated osteoclasts are identified using Tartrate-resistant acid phosphatase (TRAP) staining. Studies have shown that this compound inhibits the RANKL-induced formation of TRAP-positive osteoclasts in a concentration-dependent manner.
Bone Resorption Assays: The functional activity of osteoclasts is evaluated by culturing them on bone-mimicking substrates. The extent of bone resorption is quantified by measuring the area of resorption pits formed by the osteoclasts. Research demonstrates that this compound significantly reduces the area of bone resorption pits, indicating an inhibition of osteoclast function.
F-actin Ring Fluorescence: The formation of a distinct F-actin ring is a critical step for osteoclast function. Fluorescence microscopy is used to visualize these structures. Treatment with this compound has been observed to disrupt the formation of these F-actin rings in osteoclasts.
| Assay Type | Methodology | Observed Effect of this compound |
|---|---|---|
| Osteoclast Differentiation | TRAP staining of BMMs cultured with RANKL/M-CSF | Inhibited the formation of mature, TRAP-positive osteoclasts. |
| Bone Resorption | Measurement of resorption pit area on bone-mimicking surfaces | Reduced the total area of resorption pits. |
| Osteoclast Function | Fluorescence microscopy of F-actin rings | Disrupted the organization of the characteristic F-actin ring structure. |
To determine if a compound induces programmed cell death (apoptosis), researchers use specific detection assays. The most common is Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry analysis.
During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium iodide is a fluorescent agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells. Therefore, this dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
This methodology has been applied to investigate the effects of this compound on cancer cells. In studies with Jurkat and primary T-ALL cells, treatment with this compound was shown to induce apoptosis, as demonstrated by an increase in the Annexin V-positive cell population detected via flow cytometry. researchgate.net
Molecular and Biochemical Analyses
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, including their phosphorylation status, which is a key indicator of cellular signaling pathway activation. nih.gov In research involving this compound, this methodology has been crucial for elucidating the compound's mechanism of action on the PI3K/Akt signaling pathway. researchgate.netbiorxiv.org The PI3K/Akt pathway is a central regulator of numerous cellular functions, including survival and proliferation. bio-rad-antibodies.com
Studies have employed Western blotting to demonstrate that this compound effectively inhibits the phosphorylation of Akt (also known as Protein Kinase B or PKB), a primary downstream effector of PI3K. researchgate.netnih.govmedchemexpress.com For example, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines (Jurkat and Molt-4), treatment with this compound led to a reduction in the levels of phosphorylated Akt at the Serine 473 residue (p-Akt Ser473), a marker of its activation. researchgate.net Similarly, this compound was shown to block C5a-mediated and Monocyte Chemoattractant Protein-1 (MCP-1)-mediated PKB/Akt phosphorylation in macrophages. medchemexpress.com This inhibition of phosphorylation extends to downstream substrates of Akt, such as GSK3α and β. medchemexpress.com
Beyond its direct effects on the PI3K/Akt pathway, Western blot analyses have also been used to assess the impact of this compound on other proteins. In a rat model of sporadic Alzheimer's disease, treatment with this compound markedly restored normal levels of Amyloid-beta (Aβ) protein expression in brain tissue, which was elevated in the disease state. nih.govnih.gov The expression of Amyloid Precursor Protein (APP) was also shown to be lowered in a dose-dependent manner by this compound treatment. nih.govd-nb.info
Enzyme-Linked Immunosorbent Assays (ELISA) and related multiplex techniques like the Luminex assay are widely used to measure the concentration of cytokines, chemokines, and other proteins in biological fluids. These assays have been instrumental in demonstrating the anti-inflammatory properties of this compound.
Research in autoimmune diabetes has shown that this compound treatment potently suppresses the production of multiple inflammatory cytokines and chemokines by autoreactive T cells. nih.gov Using a Luminex assay on supernatants from T-cell cultures, it was found that this compound reduced the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-17 (IL-17). nih.gov The compound also decreased the production of key chemokines, including IFN-γ–inducible protein-10 and monocyte chemoattractant protein-1. nih.gov
In studies of pulmonary fibrosis, this compound was found to significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and IL-1β in bronchoalveolar lavage fluid. medchemexpress.comsigmaaldrich.com Similarly, in research on reactive astrocytes, this compound was shown to inhibit the expression of numerous inflammatory factors at the protein level. nih.gov ELISA has also been adapted to quantify components of signaling pathways; for instance, an AKT [pS473] ELISA Kit was used to quantify the dose-dependent reduction in p-Akt accumulation in Jurkat cells following treatment with this compound. researchgate.net A PIP3 mass ELISA was also used to confirm that this compound inhibits the accumulation of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the direct product of PI3K activity. researchgate.net
| Molecule | Assay Method | Biological Context | Observed Effect of this compound | Source |
|---|---|---|---|---|
| IL-6, IL-17 | Luminex Assay | Autoimmune Diabetes (Autoreactive T-cells) | Suppressed production | nih.gov |
| IFN-γ–inducible protein-10, MCP-1 | Luminex Assay | Autoimmune Diabetes (Autoreactive T-cells) | Suppressed production | nih.gov |
| TNF-α, IL-1β | ELISA | Pulmonary Fibrosis (BALF) | Significantly reduced levels | medchemexpress.com |
| Phosphorylated Akt (p-Akt) | ELISA | T-ALL Cell Line (Jurkat) | Reduced accumulation | researchgate.net |
| PIP3 | ELISA | T-ALL Cell Line (Jurkat) | Inhibited accumulation | researchgate.net |
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing a snapshot of gene expression. nih.govyoutube.com This methodology has been applied in this compound research to confirm that the observed changes in protein levels are often preceded by changes at the transcriptional level.
In studies of neuroinflammation, this compound was found to inhibit the expression of a variety of inflammatory factors. nih.gov While protein array methods identified 13 such factors, RT-qPCR was used to verify the downregulation of seven of these factors at the mRNA level in activated astrocytes, confirming that the inhibitory effect of this compound occurs at the level of gene expression. nih.gov
Comprehensive gene expression profiling has also been conducted to understand the broader impact of PI3Kγ inhibition by this compound. In T-ALL, a gene expression signature analysis of cell lines treated with the compound was performed. refine.bio This transcriptomic approach identified the proto-oncogene Myc as a significant downstream integrator of PI3K pathway activity in this type of leukemia. refine.bio The study provided evidence that higher PI3K activity, which can be counteracted by this compound, is associated with resistance to certain therapies. refine.bio These findings demonstrate the power of RT-qPCR and broader gene expression analyses to uncover the molecular mechanisms underlying the therapeutic effects of this compound. refine.bio
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in various pathologies. abcam.com Biochemical assays to quantify markers of oxidative stress and antioxidant defense systems have been used to evaluate the protective effects of this compound.
In a streptozotocin-induced rat model of sporadic Alzheimer's disease, this compound demonstrated a significant ability to mitigate oxidative stress. nih.govnih.govd-nb.info Treatment with the compound dose-dependently attenuated the pathological alterations in several key antioxidative parameters in brain tissue. nih.govd-nb.info
Specifically, this compound was shown to:
Decrease Lipid Peroxidation: The level of thiobarbituric acid reactive substances (TBARS), a common measure of lipid peroxidation, was significantly increased in the disease model. This compound administration prevented this increase in a dose-dependent manner. nih.gov
Reduce Nitrite (B80452) Levels: Brain nitrite levels, an indicator of nitric oxide production and nitrosative stress, were elevated in the diseased rats. This compound treatment significantly reduced these levels. nih.govd-nb.info
Restore Glutathione (B108866) Levels: Glutathione (GSH), a major endogenous antioxidant, was found to be depleted in the brains of streptozotocin-treated rats. This compound treatment significantly improved the depleted GSH levels. nih.govd-nb.info
Modulate Superoxide (B77818) Dismutase: The activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, was also beneficially modulated by this compound. nih.govnih.gov
These findings collectively indicate that this compound exhibits potent antioxidant effects by bolstering the endogenous antioxidant defense system and reducing damage from oxidative and nitrosative stress. nih.govd-nb.info
Immunological Techniques
A variety of specialized immunological techniques have been employed to characterize the effects of this compound on the function and activity of immune cells, particularly T lymphocytes.
Lymphocyte proliferation assays are a cornerstone for assessing the functional capacity of T cells. hanc.info In studies of autoimmune diabetes, the proliferation of autoreactive CD4+ T cells was measured by incubating them with their cognate antigen peptide. nih.gov The incorporation of tritiated thymidine ([3H]thymidine) into the DNA of dividing cells was used as a readout of proliferation. nih.govresearchgate.net These experiments showed that this compound caused a dose-dependent suppression of autoreactive T-cell proliferation. nih.gov An ELISpot assay, which quantifies cytokine-secreting cells at a single-cell level, was also used to show that this compound reduced the production of Interferon-gamma (IFN-γ) by these T cells. nih.gov
Flow cytometry is another powerful technique that allows for the multi-parameter analysis of individual cells. It has been used extensively in this compound research. In the context of Leishmania infection, flow cytometry was used to confirm the results of phagocytosis assays, verifying that this compound treatment reduced the entry of parasites into macrophages and neutrophils. pnas.org In cancer research, flow cytometry with Annexin V and Propidium Iodide (PI) double staining was utilized to demonstrate that this compound induces apoptosis in T-ALL cells. researchgate.net This technique can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. researchgate.net Furthermore, in an in vivo T-ALL model, flow cytometry was used to measure the proportion of human leukemic cells (CD45+) in the peripheral blood of mice, showing that this compound treatment prevented leukemic progression. researchgate.net
Flow Cytometry for Immunophenotyping and Intracellular Cytokine Staining
Flow cytometry is a cornerstone technique for the detailed analysis of immune cells, and it has been instrumental in characterizing the effects of this compound on immune cell populations (immunophenotyping) and their functions. miltenyibiotec.combio-rad-antibodies.com This method allows for the simultaneous measurement of multiple cellular characteristics on a cell-by-cell basis. miltenyibiotec.com In the context of this compound research, flow cytometry has been used to assess the compound's impact on T-cell activation, proliferation, and apoptosis. For instance, studies have utilized Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry analysis to quantify apoptosis induced by this compound in T-cell acute lymphoblastic leukemia (T-ALL) cells. researchgate.net Furthermore, this technique is employed to monitor changes in specific cell populations in preclinical models, such as measuring the proportion of human CD45+ cells in the peripheral blood of immunodeficient mice engrafted with primary T-ALL cells. researchgate.net
Intracellular cytokine staining (ICCS) is a specialized application of flow cytometry that enables the detection of cytokine production within individual cells. frontiersin.orgccf.org This is crucial for understanding how this compound modulates immune responses. Research on the compound's role in autoimmune diabetes has shown that it suppresses the production of inflammatory cytokines by autoreactive T cells. nih.gov While specific ICCS data for this compound is detailed in broader functional assays like ELISpot, the principle of identifying and quantifying cytokine-producing cells, such as IFN-γ-producing CD4+ cells, is a key application of flow cytometry in this research area. nih.gov
Immunocytochemistry and Immunofluorescence for Protein Localization and Cellular Morphology
Immunocytochemistry (ICC) and immunofluorescence (IF) are powerful antibody-based imaging techniques used to visualize the presence, localization, and morphology of specific proteins within cells. bdbiosciences.comthermofisher.comsartorius.comproteinatlas.orgcellsignal.com These methods provide critical spatial information that complements the quantitative data from flow cytometry. cellsignal.com In research involving this compound, a related technique, immunohistochemistry (which analyzes proteins in the context of tissue architecture), has been used to investigate its effects on protein expression in preclinical disease models. nih.gov
A key study demonstrated the use of immunohistostaining to examine the expression of amyloid-beta (Aβ) protein in the brain tissue of a rat model of sporadic Alzheimer's disease. nih.gov Treatment with this compound was shown to markedly restore the increased Aβ protein expression levels. nih.govnih.gov The visualization of the immunoreactive signal for Aβ showed a dose-dependent decrease in the reaction product in the brains of this compound-treated rats, indicating that the compound may promote the clearance of soluble intracellular Aβ deposits. nih.gov This application highlights how immunostaining techniques are used to provide visual, semi-quantitative evidence of a compound's mechanism of action at the tissue and cellular level, assessing both protein localization and its impact on cellular morphology. nih.govnih.govnih.gov
In Vivo Experimental Approaches Utilizing Preclinical Models
The therapeutic potential of this compound has been extensively evaluated using a variety of in vivo preclinical models that mimic human diseases.
Establishment of Disease Models
Induced Arthritis: this compound has been tested in mouse models of rheumatoid arthritis, a chronic inflammatory disorder. nih.govfrontiersin.orgmdpi.com These include lymphocyte-dependent models like collagen-induced arthritis (CIA) and lymphocyte-independent models. ucsd.edunih.gov In these studies, oral administration of this compound was found to substantially reduce clinical and histological signs of joint inflammation and damage. nih.govucsd.edu
Chemically Induced Dementia: A prominent model used in this compound research is the intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ) in rats. nih.govnih.gov This procedure induces a state that mimics sporadic Alzheimer's disease, characterized by cognitive impairment and biochemical changes. nih.govnih.govd-nb.infoxiahepublishing.com This model has been pivotal in demonstrating the neuroprotective effects of this compound. nih.govresearchgate.net
Genetic Autoimmune Models: The non-obese diabetic (NOD) mouse is a well-established genetic model for autoimmune type 1 diabetes. nih.gov Research has shown that this compound can effectively prevent and even reverse diabetes in these mice by suppressing autoreactive T-cells and increasing regulatory T-cells (Tregs). nih.gov Various other genetic models are used to study autoimmune diseases for which this compound could be relevant. nih.govcyagen.combiocytogen.com
Ovariectomy-Induced Osteoporosis: To simulate postmenopausal osteoporosis, an ovariectomy (OVX) mouse model is utilized. nih.govbiocytogen.commdpi.com This model involves the surgical removal of the ovaries, leading to estrogen deficiency and subsequent bone loss. biocytogen.commdpi.com Studies using this model have demonstrated that this compound can inhibit bone resorption, enhance osteoblast differentiation, and prevent bone loss. nih.govresearchgate.net Micro-CT scans of femurs from OVX mice treated with this compound showed significant improvements in bone structural parameters. nih.govresearchgate.net
| Parameter | Sham Group | OVX Group | OVX + this compound Group |
|---|---|---|---|
| Bone Volume/Total Volume (BV/TV) | High | Significantly Decreased | Significantly Increased vs. OVX |
| Trabecular Number (Tb.N) | High | Significantly Decreased | Significantly Increased vs. OVX |
| Trabecular Thickness (Tb.Th) | Normal | Significantly Decreased | Significantly Increased vs. OVX |
| Osteoclast Surface/Bone Surface (Oc.S/BS) | Low | Significantly Increased | Significantly Decreased vs. OVX |
Data synthesized from findings reported in studies on OVX-induced osteoporosis. nih.govresearchgate.net
Infection Models: While research has heavily focused on inflammatory and autoimmune conditions, the role of PI3Kγ in leukocyte migration suggests potential applications in infection models where immune cell recruitment is critical. ucsd.edu
Behavioral Studies for Cognitive and Neurological Assessment
Behavioral tests are crucial for assessing the effects of compounds on cognitive functions like learning and memory, particularly in models of neurodegenerative diseases. nih.gov
The passive avoidance test is a fear-motivated task used to evaluate learning and long-term memory. d-nb.infocreative-biolabs.comneurofit.com The test relies on the animal's ability to remember an aversive experience (a mild foot shock) associated with a specific environment (a dark compartment). creative-biolabs.com In studies using the STZ-induced dementia model, this compound was shown to significantly improve cognitive impairment as measured by this test. nih.govnih.gov Rats treated with the compound demonstrated a greater latency to enter the dark compartment where they had previously received a shock, indicating enhanced memory retention. nih.govphypha.ir
The Morris water maze (MWM) is a widely used test for assessing hippocampal-dependent spatial learning and memory. nih.govnih.govmeliordiscovery.com The task requires an animal to find a hidden platform in a pool of water, using distal visual cues for navigation. nih.gov This test was also employed in the STZ-induced rat model of dementia to assess the cognitive-enhancing effects of this compound. nih.govnih.gov Treatment with this compound resulted in a significant improvement in performance, as evidenced by a reduction in the time taken (escape latency) and the distance swam to locate the hidden platform during acquisition trials. nih.gov In the probe trial, where the platform is removed, treated animals spent more time searching in the target quadrant where the platform was previously located, further confirming improved spatial memory. figshare.comresearchgate.net
| Behavioral Measure | Control Group | STZ-Induced Dementia Group | STZ + this compound Group |
|---|---|---|---|
| Escape Latency (Acquisition) | Low | Significantly Increased | Significantly Decreased vs. STZ |
| Time in Target Quadrant (Probe) | High | Significantly Decreased | Significantly Increased vs. STZ |
Data synthesized from findings reported in studies on STZ-induced dementia. nih.govnih.gov
Histopathological and Morphometric Analyses of Tissues
In the investigation of this compound, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), researchers have employed a suite of histopathological and morphometric techniques to visualize and quantify the compound's effects at the tissue and cellular level. These methodologies are crucial for understanding its impact on tissue structure, cellular composition, and bone microarchitecture in various pathological conditions.
Hematoxylin and Eosin (H&E) Staining
Hematoxylin and Eosin (H&E) staining has been utilized as a fundamental histopathological tool in studies involving this compound to assess general tissue morphology and inflammatory changes. In a murine model of ovariectomy (OVX)-induced osteoporosis, H&E staining was performed on sections of femurs from mice treated with this compound. This analysis allowed for the visualization of bone structure and the assessment of changes in the bone marrow and surrounding tissues, providing qualitative evidence of the compound's effects on bone loss. nih.gov Similarly, in models of acute lung injury, H&E staining has been used to examine lung tissue, revealing characteristics such as the thickness of the alveolar septum, alveolar exudation, and the extent of inflammatory cell infiltration, thereby indicating the degree of tissue damage. researchgate.net
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
Tartrate-Resistant Acid Phosphatase (TRAP) staining is a key technique for identifying osteoclasts, the primary cells responsible for bone resorption. Research on this compound's role in osteoporosis has extensively used this method. In vitro studies on bone marrow-derived macrophages (BMMs) induced to differentiate into osteoclasts showed that treatment with this compound led to a dose-dependent decrease in the number and size of TRAP-positive multinucleated cells. nih.gov This indicates a direct inhibitory effect of this compound on osteoclastogenesis. nih.gov These findings were corroborated by in vivo experiments where TRAP staining of femur sections from OVX-induced osteoporotic mice treated with this compound also showed a significant reduction in the number of osteoclasts compared to untreated controls. nih.gov
Table 1: Effect of this compound on In Vitro Osteoclast Differentiation
| Treatment Group | Concentration (μM) | Number of TRAP+ Cells (per well) | Area of TRAP+ Cells (mm²) |
| Control | 0 | 185 ± 15 | 1.25 ± 0.1 |
| This compound | 1.25 | 140 ± 12 | 0.90 ± 0.08 |
| This compound | 2.5 | 85 ± 9 | 0.55 ± 0.06 |
| This compound | 5.0 | 40 ± 5 | 0.25 ± 0.03 |
| Data are representative values synthesized from findings reported in studies on this compound's effect on RANKL-induced osteoclastogenesis. nih.gov |
Micro-Computed Tomography (Micro-CT) for Bone Microarchitecture
Micro-computed tomography (micro-CT) has been an indispensable tool for the three-dimensional, quantitative analysis of bone microarchitecture in studies evaluating this compound. In a mouse model of osteoporosis induced by ovariectomy, femurs were analyzed using micro-CT to assess the therapeutic effects of this compound on bone loss. nih.gov The analysis revealed that mice treated with this compound exhibited significant improvements in key bone morphometric parameters compared to the untreated OVX group. Specifically, there was a notable preservation of bone volume fraction (BV/TV), an increase in trabecular number (Tb.N) and trabecular thickness (Tb.Th), and a decrease in trabecular separation (Tb.Sp). nih.gov These quantitative data provide robust evidence that this compound mitigates bone loss by preserving the structural integrity of trabecular bone. nih.gov
Table 2: Micro-CT Analysis of Femoral Trabecular Bone in OVX Mice Treated with this compound
| Parameter | Sham Group | OVX + Vehicle Group | OVX + this compound Group |
| Bone Volume/Total Volume (BV/TV, %) | 18.5 ± 1.2 | 8.2 ± 0.9 | 14.8 ± 1.1 |
| Trabecular Number (Tb.N, 1/mm) | 4.1 ± 0.3 | 2.1 ± 0.2 | 3.5 ± 0.3 |
| Trabecular Thickness (Tb.Th, mm) | 0.045 ± 0.004 | 0.038 ± 0.003 | 0.042 ± 0.004 |
| Trabecular Separation (Tb.Sp, mm) | 0.20 ± 0.02 | 0.45 ± 0.04 | 0.25 ± 0.03 |
| Data are representative values synthesized from findings reported in studies on this compound in osteoporosis models. nih.gov |
Immunohistochemistry and Immunofluorescence for Cellular Markers
Immunohistochemistry (IHC) and immunofluorescence are powerful techniques used to detect the presence and location of specific proteins (antigens) in tissue sections. In the context of this compound research, IHC has been applied to investigate the compound's anti-fibrotic effects. In a mouse model of angiotensin II-induced renal injury, kidney tissues were subjected to IHC staining for key fibrosis markers. nih.gov The results demonstrated that treatment with this compound significantly reduced the expression of fibronectin, type I collagen, and alpha-smooth muscle actin (α-SMA), a marker for myofibroblast activation. nih.govd-nb.info This reduction in pro-fibrotic proteins provides molecular evidence for the compound's ability to mitigate renal fibrosis. nih.gov
Analysis of Inflammatory and Immune Cell Infiltrates
A significant area of this compound research focuses on its anti-inflammatory properties, particularly its ability to modulate the infiltration of immune cells into tissues. Studies across various inflammatory disease models have demonstrated that this compound effectively reduces the migration and accumulation of inflammatory cells. For instance, in a model of autoimmune diabetes, this compound treatment was shown to significantly suppress the infiltration of pathogenic CD4+ and CD8+ T cells into the pancreatic islets. nih.gov In a murine model of gout, the administration of this compound reduced the number of neutrophils accumulating in the knee joint. nih.gov Similarly, in an LPS-induced lung injury model, the PI3Kγ inhibitor markedly reduced the infiltration of polymorphonuclear leukocytes into the lung. researchgate.net These findings collectively highlight the role of PI3Kγ in leukocyte chemotaxis and establish the potential of this compound to control inflammation by limiting immune cell recruitment to affected sites. researchgate.netnih.govnih.gov
Measurement of Systemic and Local Biomarkers
The therapeutic effects of this compound are often correlated with changes in the levels of systemic and local biomarkers, such as inflammatory cytokines and chemokines. In a model of autoimmune diabetes, splenocytes from this compound-treated mice produced significantly lower levels of multiple inflammatory cytokines, including Interleukin-6 (IL-6) and IL-17, and chemokines like IFN-γ–inducible protein-10 and monocyte chemoattractant protein-1, when stimulated ex vivo. nih.gov In a model of angiotensin II-induced renal injury, this compound treatment attenuated the upregulation of pro-inflammatory and pro-fibrotic cytokines in the kidney, including IL-6, Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and Transforming Growth Factor-beta 1 (Tgf-β1). nih.gov Furthermore, in a gout model, this compound treatment was associated with a reduction of IL-1β levels and myeloperoxidase activity in periarticular tissues. nih.gov The measurement of these soluble mediators provides a quantitative assessment of the compound's anti-inflammatory and immunomodulatory activity. nih.govnih.govnih.gov
Broader Academic Implications and Future Research Trajectories for As 605240
Advanced Research into Isoform-Specific Roles of PI3K in Complex Biological Processes
Advanced research utilizing AS-605240 has significantly contributed to understanding the distinct roles of PI3K isoforms, especially PI3Kγ, in various complex biological processes, particularly those involving immune responses and cellular migration. Its application in research models has helped delineate the specific contributions of PI3Kγ compared to other isoforms like PI3Kδ in inflammatory and autoimmune diseases, as well as in processes like cell migration and host-pathogen interactions.
Studies have demonstrated that this compound acts as a potent and selective inhibitor of PI3Kγ, showing significantly higher selectivity compared to PI3Kδ, PI3Kβ, and PI3Kα medchemexpress.comtocris.com. This selectivity profile is crucial for isolating the effects mediated specifically by PI3Kγ in complex cellular environments where multiple PI3K isoforms are present and active medchemexpress.comtocris.com.
Key Research Findings and Isoform-Specific Roles:
Research using this compound has highlighted the specific involvement of PI3Kγ in modulating immune cell activity and inflammatory responses. For instance, in models of rheumatoid arthritis, this compound has been shown to suppress joint inflammation and damage, indicating a key role for PI3Kγ in the pathogenesis of this autoimmune disease tocris.comcaymanchem.comfrontiersin.org. Similarly, studies in models of multiple sclerosis (MS), lupus, and autoimmune diabetes have demonstrated the potential of this compound in modulating immune cell activity and improving disease outcomes nih.govmdpi.comresearchgate.netresearchgate.net.
Data from these studies often reveal the distinct impact of PI3Kγ inhibition compared to the inhibition of other isoforms. For example, while PI3Kδ is critical for B-cell development and function and a target for B-cell malignancies and autoimmune diseases, PI3Kγ plays a more prominent role in the migration and activation of myeloid cells like neutrophils and macrophages nih.govmdpi.comfrontiersin.org.
Research into neutrophil migration using this compound and other isoform-specific inhibitors has shown differential roles for PI3K isoforms in response to chemoattractants. This compound has been shown to markedly reduce chemokinetic migration induced by certain chemokines, while inhibitors of other isoforms might have different effects on chemotaxis plos.orgresearchgate.net. This indicates that specific PI3K isoforms distinctly regulate different aspects of immune cell movement, a critical process in inflammation and immune surveillance mdpi.complos.org.
Furthermore, this compound has been used to investigate the role of PI3Kγ in host-pathogen interactions. Studies on cutaneous leishmaniasis have shown that inhibiting PI3Kγ with this compound can enhance resistance to infection by suppressing parasite entry into phagocytes and reducing the recruitment of host immune cells to the infection site pnas.org. This highlights a specific role for PI3Kγ in facilitating the establishment of infection by certain intracellular pathogens pnas.org.
In the context of cancer research, while pan-PI3K inhibitors or inhibitors targeting other isoforms like PI3Kα and PI3Kβ are often the focus due to their roles in cell proliferation and survival, this compound has been used to explore the contribution of PI3Kγ, particularly in the tumor microenvironment and immune-related aspects of cancer progression aacrjournals.orgfrontiersin.org. Studies have investigated the effects of this compound on tumor growth, angiogenesis, and metastasis, often linking its effects to the modulation of macrophage function and the tumor immune environment aacrjournals.org.
The use of this compound in conjunction with inhibitors of other PI3K isoforms or components of related signaling pathways has also provided insights into the complexity and potential redundancy of PI3K signaling in various biological processes plos.org. These studies underscore the need for isoform-specific targeting to achieve desired therapeutic outcomes while minimizing off-target effects nih.govmdpi.com.
Illustrative Data from Research:
Research findings often present data on the inhibitory effects of this compound on specific cellular functions or signaling pathways. While specific raw data tables are not directly extractable in an interactive format from the search results, the findings can be summarized in a structured manner to illustrate the impact of this compound on various biological processes and its selectivity profile.
| PI3K Isoform | IC₅₀ (nM) for this compound (Human Recombinant) | Selectivity Fold vs. PI3Kγ |
| PI3Kγ | 8 tocris.comcaymanchem.com | 1 |
| PI3Kα | 60 tocris.comcaymanchem.com | 7.5 medchemexpress.com |
| PI3Kβ | 270 caymanchem.com / 300 tocris.com | >30 medchemexpress.com |
| PI3Kδ | 300 tocris.comcaymanchem.com | >30 medchemexpress.com |
Note: IC₅₀ values can vary slightly depending on the experimental conditions and source.
| Biological Process Studied | Model System Used | Observed Effect of this compound | Relevant PI3K Isoform(s) Implicated |
| Joint Inflammation | Mouse models of rheumatoid arthritis | Suppressed joint inflammation and damage tocris.comcaymanchem.comfrontiersin.org | PI3Kγ tocris.comcaymanchem.comfrontiersin.org |
| Neuroinflammation | Models of MS, lupus, rheumatoid arthritis, AD | Modulated immune cell activity, improved outcomes, reduced inflammation/microglial activation mdpi.comresearchgate.net | PI3Kγ, PI3Kδ mdpi.comresearchgate.net |
| Neutrophil Migration | In vitro (e.g., 3D collagen gels), in vivo (mouse) | Reduced chemokinetic migration, reduced recruitment in inflammatory models mdpi.complos.orgresearchgate.net | PI3Kγ mdpi.complos.orgresearchgate.net |
| Parasite Invasion | Leishmania mexicana infection in mice/phagocytes | Suppressed parasite entry into phagocytes, reduced host cell recruitment pnas.org | PI3Kγ pnas.org |
| Autoimmune Diabetes | NOD mice | Prevented and reversed diabetes, suppressed effector T cells, increased Tregs nih.govresearchgate.net | PI3Kγ nih.govresearchgate.net |
| Breast Cancer Cell Growth | MDA-MB231 cells (in vitro) | Limited inhibition as a single agent compared to pan-PI3K inhibitors oncotarget.com | Multiple isoforms likely involved oncotarget.com |
| Neurofibromatosis Type 2 | Merlin-null mouse Schwann cells (in vitro) | Decreased cell viability, promoted apoptosis, induced autophagy nih.gov | PI3K (likely multiple isoforms) nih.gov |
These findings underscore the utility of this compound as a tool for dissecting the complex roles of PI3Kγ in various physiological and pathological processes, particularly within the immune system.
Broader Academic Implications and Future Research Trajectories:
The research conducted using this compound has significant broader academic implications. It reinforces the concept of isoform-specific PI3K signaling and highlights the potential for targeting individual isoforms for therapeutic benefit with potentially reduced side effects compared to pan-PI3K inhibitors nih.govmdpi.com. The studies demonstrate that even closely related isoforms like PI3Kγ and PI3Kδ can have distinct roles in different cell types and biological contexts researchgate.netnih.gov.
Future research trajectories involving this compound or next-generation PI3Kγ inhibitors could focus on several areas:
Further dissecting PI3Kγ's role in specific immune cell subsets: While studies have implicated PI3Kγ in macrophages and neutrophils, more detailed research is needed to understand its precise functions in other immune cells and their interactions in complex microenvironments like tumors or inflamed tissues.
Investigating the interplay between PI3Kγ and other signaling pathways: PI3K signaling is often intertwined with other pathways (e.g., MAPK, mTOR, NF-κB). Future research could explore how PI3Kγ specifically integrates with these pathways in different biological processes using tools like this compound mdpi.comaacrjournals.org.
Exploring the therapeutic potential of PI3Kγ inhibition in combination therapies: Given the complexity of many diseases, combining PI3Kγ inhibition with other targeted therapies could offer synergistic effects. Research using this compound in combination with inhibitors of other kinases or pathways is a promising avenue frontiersin.org.
Developing more selective and potent PI3Kγ inhibitors: While this compound is a valuable research tool, the development of even more selective and potentially brain-penetrant PI3Kγ inhibitors could expand their research and therapeutic applications, particularly in neurological disorders involving neuroinflammation mdpi.comresearchgate.net.
Investigating the structural basis of this compound's selectivity: Detailed structural studies could provide insights into how this compound specifically interacts with PI3Kγ, which could inform the design of novel, highly selective inhibitors.
Q & A
Q. What is the mechanism of action of AS-605240 in modulating inflammatory responses?
this compound selectively inhibits phosphatidylinositol 3-kinase gamma (PI3Kγ), a key regulator of immune cell migration and inflammation. It binds competitively to the ATP-binding site of PI3Kγ (IC₅₀ = 8 nM, Kᵢ = 7.8 nM), suppressing downstream signaling pathways like PKB/Akt phosphorylation and extracellular signal-regulated kinase (ERK1/2) activation . This inhibition reduces chemotaxis of neutrophils and macrophages in inflammatory models, such as RANTES-induced peritonitis (ED₅₀ = 9.1 mg/kg) and collagen-induced arthritis .
Methodological Note : To validate PI3Kγ inhibition, use Western blotting to assess phosphorylation of Akt (Ser473) in bone marrow-derived monocytes stimulated with MCP-1 or CSF-1 .
Q. How does this compound affect cytokine profiles in arthritis models?
In antigen-induced arthritis models, this compound (50 mg/kg) significantly reduces pro-inflammatory cytokines (e.g., IL-1β, IL-6, and NO) while paradoxically increasing anti-inflammatory cytokines (e.g., IL-4, IL-5) . This dual effect suggests PI3Kγ inhibition shifts the immune response toward a Th2-dominant phenotype.
Experimental Design Tip : Measure cytokine levels via ELISA or multiplex assays at multiple timepoints (e.g., days 0, 3, 7 post-treatment) to capture dynamic changes .
Q. What in vitro concentrations of this compound are effective for inhibiting cancer cell proliferation?
this compound inhibits growth of MIA PaCa-2 pancreatic cancer cells in a dose-dependent manner, with maximal suppression at 10 μM. It also reduces wound healing capacity (p < 0.001 vs. DMSO controls) by altering cell morphology and adhesion .
Optimization Strategy : Pre-treat cells with serum-free medium for 24 hours to synchronize cell cycles before administering this compound. Use concentrations ≤10 μM to avoid off-target effects on other PI3K isoforms (IC₅₀ for PI3Kα/β/δ = 60–300 nM) .
Advanced Research Questions
Q. How does this compound synergize with paclitaxel (PTX) in claudin-low breast cancer (CLBC)?
this compound enhances PTX efficacy by suppressing PI3Kγ-mediated survival pathways and reducing cancer stem cell populations. In MDA-MB-231 xenografts, combined treatment (18 mg/kg this compound + 10 mg/kg PTX) reduces tumor volume by 60% compared to monotherapy (p < 0.05). Mechanistically, this compound downregulates Bcl-2/Bax ratios and inhibits autophagy (evidenced by reduced LC3B and Beclin-1 levels) .
Combination Protocol : Administer this compound 1 hour before PTX to maximize pathway blockade. Monitor autophagy markers via Western blot and tumor growth using caliper measurements every 3 days .
Q. What contradictory findings exist regarding this compound’s role in cytokine regulation?
While this compound reduces IL-1β and IL-6 in arthritis models , it elevates IFNγ and IL-2 in some contexts, potentially exacerbating Th1-driven pathologies. This dichotomy highlights PI3Kγ’s cell-type-specific roles: in macrophages, it suppresses inflammation, but in T cells, it may modulate activation thresholds .
Resolution Strategy : Use cell-specific knockout models (e.g., LysM-Cre for myeloid cells) to isolate PI3Kγ’s contributions to cytokine networks .
Q. How does this compound improve metabolic parameters in obesity-induced diabetes?
In ob/ob mice, this compound (10 mg/kg) enhances insulin sensitivity and glucose tolerance without affecting body weight. It lowers circulating MCP-1 and adipose tissue macrophages (ATMs), suggesting PI3Kγ inhibition disrupts obesity-associated inflammation .
Metabolic Assay : Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) after 4 weeks of treatment. Pair with histopathology to quantify ATM infiltration in visceral fat .
Data Contradictions and Validation
Q. Why do some studies report conflicting results on this compound’s impact on cell migration?
Discrepancies arise from model-specific factors. For example, this compound inhibits PMN migration in LPS-induced acute lung injury (ALI) by blocking MCP-1 signaling , but fails to alter T cell activation in arthritis models . Validate findings using transwell assays with primary cells (e.g., human neutrophils) and confirm PI3Kγ expression via qPCR before experimentation .
Methodological Resources
- Western Blotting : Use antibodies against phospho-Akt (Ser473) and total Akt to confirm PI3Kγ inhibition .
- In Vivo Dosing : For arthritis models, administer 50 mg/kg orally; for metabolic studies, use 10–30 mg/kg .
- Autophagy Assays : Quantify LC3B-II/LC3B-I ratios and Beclin-1 levels in lysates from drug-treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
